molecular formula C22H24ClFN4O4 B601131 Gefitinib N-Oxide CAS No. 847949-51-3

Gefitinib N-Oxide

カタログ番号: B601131
CAS番号: 847949-51-3
分子量: 462.9 g/mol
InChIキー: FIKOGZWCACSBHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gefitinib N-oxide is the N-oxide derivative of Gefitinib.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKOGZWCACSBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Gefitinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Gefitinib N-oxide, a significant metabolite and degradation product of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its characterization, presenting key data in a structured format. Furthermore, it includes visualizations of the experimental workflow and the relevant biological signaling pathway to offer a complete understanding for researchers and professionals in drug development.

Introduction

Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene. The metabolism of Gefitinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. This compound is formed through the oxidation of the morpholine nitrogen atom of the parent drug. Understanding the synthesis and properties of this N-oxide derivative is essential for comprehensive pharmacokinetic studies, impurity profiling, and the development of second-generation EGFR inhibitors.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of Gefitinib. The most commonly employed method utilizes a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.

Experimental Protocol: Oxidation of Gefitinib

Materials:

  • Gefitinib

  • 3-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Standard laboratory glassware and stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of Gefitinib (e.g., 50 mg) in chloroform (e.g., 5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 3-chloroperoxybenzoic acid (e.g., 30 mg).

  • Stir the reaction mixture at room temperature for approximately 12 hours.

  • After the reaction is complete, filter the mixture to remove any insoluble by-products.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting solid can be further purified by techniques such as column chromatography or recrystallization to yield pure this compound as a light yellow solid.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Gefitinib Gefitinib ReactionMixture Dissolve and Stir (Room Temperature, 12h) Gefitinib->ReactionMixture mCPBA m-CPBA mCPBA->ReactionMixture Chloroform Chloroform Chloroform->ReactionMixture Filtration Filtration ReactionMixture->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Gefitinib_N_Oxide This compound Purification->Gefitinib_N_Oxide

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for this compound.

ParameterData
Chemical Formula C₂₂H₂₄ClFN₄O₄
Molecular Weight 462.90 g/mol
CAS Number 847949-51-3
Appearance Light yellow solid
Mass Spectrometry (GC-MS, EI) Molecular Ion (M⁺): m/z 462[1]
Infrared (IR) Spectroscopy Strong absorption at 1363 cm⁻¹ (N-O stretch)[1]
¹H NMR Spectroscopy Data not available in the searched literature.
¹³C NMR Spectroscopy Data not available in the searched literature.

Note: Detailed ¹H and ¹³C NMR data for this compound were not available in the public domain literature at the time of this review. Researchers are advised to perform these analyses for complete structural elucidation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Gefitinib and its related substances, including this compound.

Typical HPLC Method Parameters:

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of ammonium acetate (0.05 M), acetonitrile, and methanol (70:25:5, v/v/v), with the pH adjusted to 4.1.
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 30 °C

Biological Context: Gefitinib's Mechanism of Action

This compound is a metabolite of Gefitinib, a potent inhibitor of the EGFR signaling pathway. Understanding this pathway is crucial for contextualizing the pharmacological relevance of its metabolites. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This blockade ultimately leads to the inhibition of cancer cell proliferation, survival, and angiogenesis.

Diagram of the EGFR Signaling Pathway Inhibited by Gefitinib:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain P P TK_Domain->P Autophosphorylation Gefitinib Gefitinib Gefitinib->TK_Domain Inhibits ATP ATP ATP->TK_Domain Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward oxidation of Gefitinib allows for accessible preparation of this important metabolite for research purposes. While key spectroscopic data for its identification have been presented, the acquisition of detailed ¹H and ¹³C NMR data is recommended for a more complete characterization. The provided diagrams for the synthetic workflow and the EGFR signaling pathway serve to visually summarize the key processes discussed. This information is intended to be a valuable resource for scientists and researchers involved in the study of drug metabolism, pharmacokinetics, and the development of novel anticancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of Gefitinib N-Oxide

This compound is a primary metabolite of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Understanding the chemical properties, structure, and metabolic fate of Gefitinib, including the formation of its N-Oxide derivative, is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. This guide provides a detailed overview of this compound, including its chemical data, relevant experimental protocols, and the biological pathways it is associated with.

Chemical Properties and Structure

This compound is formed through the oxidation of the morpholine ring of the parent compound, Gefitinib.[3][4] This biotransformation is primarily mediated by cytochrome P450 enzymes in the liver.[4][5] The addition of an oxygen atom to the nitrogen on the morpholine moiety results in a distinct chemical entity with altered physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 847949-51-3[6][7][8]
Molecular Formula C22H24ClFN4O4[6][7][9]
Molecular Weight 462.90 g/mol [6][8][9][10]
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine[5][6]
Synonyms 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide; Gefitinib Morpholine N-oxide[7][11]
Appearance Solid Powder[10]
Solubility Soluble in DMSO[10]
Storage -20°C[6]

Table 2: Structural Identifiers of this compound

IdentifierStringReference(s)
SMILES COc1cc2c(cc1OCCC[N+]3(CCOCC3)[O-])c(ncn2)Nc4ccc(c(c4)Cl)F[9]
InChI InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)[9]
InChIKey FIKOGZWCACSBHA-UHFFFAOYSA-N[9]

Mechanism of Action of the Parent Compound: Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, binding to the adenosine triphosphate (ATP) binding site of the enzyme.[12][13] In many cancer cells, EGFR is overexpressed and/or mutated, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways.[13][14] By blocking the kinase activity of EGFR, Gefitinib inhibits these signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, resulting in the inhibition of tumor cell growth and induction of apoptosis.[4][7][9]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib_Metabolism cluster_metabolites Phase I Metabolites Gefitinib Gefitinib CYP CYP3A4, CYP3A5, CYP2D6 (Liver) Gefitinib->CYP N_Oxide This compound O_Demethyl O-desmethyl Gefitinib Ox_Defluoro Oxidative Defluorination Metabolite CYP->N_Oxide Morpholine Oxidation CYP->O_Demethyl O-demethylation CYP->Ox_Defluoro Oxidative Defluorination HPLC_Workflow Start Start: Sample Preparation Standard_Prep Prepare Standard Solutions (Gefitinib & N-Oxide) Start->Standard_Prep Sample_Prep Prepare Sample Solution (e.g., Dissolution or Extraction) Start->Sample_Prep Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection (e.g., 260 nm) Separation->Detection Data_Analysis Data Acquisition & Integration Detection->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification End End: Report Results Quantification->End

References

An In-depth Technical Guide on Gefitinib N-Oxide as a Metabolite of Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Its clinical efficacy is influenced by its pharmacokinetic profile, which is largely determined by extensive hepatic metabolism. This technical guide provides a comprehensive overview of Gefitinib N-oxide, a metabolite of Gefitinib. We will delve into its formation, identification, and quantification, present detailed experimental protocols, and discuss its biological activity in the context of the parent drug. This document aims to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and oncology drug development.

Introduction

Gefitinib exerts its therapeutic effect by blocking the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1] The disposition of Gefitinib in the body is characterized by extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3] This metabolic conversion leads to the formation of several metabolites, each with a potentially distinct pharmacological profile. Understanding the complete metabolic fate of Gefitinib is critical for a thorough assessment of its efficacy, safety, and potential for drug-drug interactions.

Among the various metabolites, this compound has been identified as a product of the oxidation of the morpholine nitrogen atom in the side chain of the Gefitinib molecule. While major metabolites like O-desmethyl Gefitinib have been extensively studied, the quantitative contribution and biological significance of this compound are less well-characterized. This guide aims to consolidate the available technical information on this compound.

Metabolic Pathways of Gefitinib

Gefitinib undergoes complex biotransformation in the liver, leading to a variety of metabolites. The primary metabolic routes include O-demethylation of the methoxy group on the quinazoline ring, oxidative defluorination of the halogenated phenyl group, and metabolism of the N-propoxymorpholino side chain.[1][3] The latter involves the formation of this compound.

The enzymatic machinery responsible for Gefitinib metabolism is predominantly the cytochrome P450 system. CYP3A4 is the major enzyme involved in the overall metabolism of Gefitinib, with CYP2D6 playing a significant role in the formation of the major plasma metabolite, O-desmethyl Gefitinib (M523595).[2][4] Other isoforms like CYP3A5 also contribute to a lesser extent.[2] While the specific enzymes responsible for the N-oxidation of Gefitinib have not been definitively elucidated in the reviewed literature, flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics and could potentially be involved.[5]

Gefitinib_Metabolism Figure 1: Principal Metabolic Pathways of Gefitinib Gefitinib Gefitinib O_desmethyl_Gefitinib O-desmethyl Gefitinib (M523595) Gefitinib->O_desmethyl_Gefitinib CYP2D6 Oxidative_Defluorination_Metabolites Oxidative Defluorination Metabolites Gefitinib->Oxidative_Defluorination_Metabolites CYP3A4 Morpholine_Ring_Metabolites Morpholine Ring Opening Metabolites Gefitinib->Morpholine_Ring_Metabolites CYP3A4 Gefitinib_N_Oxide This compound Gefitinib->Gefitinib_N_Oxide CYP Enzymes / FMO (?)

Figure 1: Principal Metabolic Pathways of Gefitinib

Quantitative Analysis of Gefitinib and its Metabolites

The quantification of Gefitinib and its metabolites in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7]

Plasma Concentrations of Major Metabolites

A study utilizing a validated LC-MS/MS method provided quantitative data on the plasma concentrations of Gefitinib and four of its major metabolites in NSCLC patients. The mean plasma concentrations are summarized in the table below.[6]

CompoundMean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
Gefitinib247.18140.39
M537194 (Morpholine ring metabolite)7.786.74
M523595 (O-desmethyl Gefitinib)101.0993.44
M387783 (Morpholine ring metabolite)1.60.9
M605211 (Carbonyl metabolite)11.634.98

Table 1: Mean Plasma Concentrations of Gefitinib and its Major Metabolites in NSCLC Patients.[6]

Note: Quantitative data for this compound in human plasma was not available in the reviewed literature, highlighting a significant knowledge gap.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis and Characterization of this compound

A reference standard of this compound is crucial for its accurate identification and quantification.

Synthesis Protocol:

A reported method for the synthesis of this compound involves the oxidation of Gefitinib.[8]

  • Dissolve approximately 50 mg of Gefitinib in 5 mL of chloroform.

  • Add 30 mg of m-chloroperoxybenzoic acid (m-CPBA) to the solution.

  • Stir the reaction mixture at room temperature for approximately 12 hours.

  • Filter the solution to remove any insoluble material.

  • Concentrate the filtrate under vacuum to obtain the solid this compound.[8]

Characterization:

The synthesized product should be thoroughly characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Analysis by GC-MS is expected to show a molecular ion peak at m/z 462, corresponding to the molecular formula C₂₂H₂₄ClFN₄O₄.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong peak for the N-O bond of the N-oxide group, reported to be around 1363 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure. While specific spectral data for this compound were not found in the reviewed literature, comparison with the spectra of Gefitinib would be necessary to confirm the oxidation at the morpholine nitrogen.[9][10]

Synthesis_Workflow Figure 2: Workflow for Synthesis and Characterization of this compound Start Gefitinib Reaction Oxidation with m-CPBA in Chloroform Start->Reaction Purification Filtration and Concentration Reaction->Purification Product This compound Purification->Product Characterization Characterization Product->Characterization MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy Characterization->NMR

Figure 2: Synthesis and Characterization Workflow

In Vitro Metabolism in Human Liver Microsomes

This protocol allows for the investigation of the metabolic fate of Gefitinib in a controlled in vitro system.

Incubation Protocol:

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 1 mg/mL protein concentration).

    • Gefitinib (e.g., 1 µM final concentration).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (or NADPH).

  • Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the presence of Gefitinib and its metabolites using a validated LC-MS/MS method.

LC-MS/MS Method for Quantification

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of Gefitinib and its metabolites.

Sample Preparation:

  • To a plasma sample (e.g., 100 µL), add an internal standard.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column is commonly used (e.g., X-Terra RP18, 50 × 2.1 mm, 3.5 µm).[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid is typical.[6][7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification. The specific MRM transitions for each analyte and the internal standard need to be optimized.

LC_MS_Workflow Figure 3: General Workflow for LC-MS/MS Analysis of Gefitinib Metabolites Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Sample Cleanup Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Figure 3: LC-MS/MS Analysis Workflow

In Vitro EGFR Kinase Inhibition Assay

To assess the biological activity of this compound, its ability to inhibit EGFR kinase activity can be compared to that of the parent drug. A variety of assay formats are available, including radiometric assays and fluorescence-based assays.[11][12][13][14][15]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay Protocol (General):

  • In a microplate, add the EGFR kinase enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.

  • Add varying concentrations of the test compounds (Gefitinib and this compound) or a vehicle control.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and add detection reagents, which typically include a europium-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin to detect the phosphorylated, biotinylated substrate.

  • After another incubation period, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the IC₅₀ values for each compound by plotting the percent inhibition against the compound concentration.

Biological Activity of this compound

Signaling Pathways

Gefitinib inhibits the EGFR signaling pathway, which plays a central role in cell proliferation, survival, and differentiation. Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting the initial phosphorylation event, Gefitinib effectively blocks these downstream signals. Given that this compound also inhibits EGFR kinase, it is expected to impinge on the same signaling cascades.

EGFR_Signaling Figure 4: Simplified EGFR Signaling Pathway and Point of Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Gefitinib Gefitinib & This compound Gefitinib->Dimerization Inhibition Proliferation Cell Proliferation, Survival, etc. RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 4: EGFR Signaling and Inhibition

Conclusion and Future Directions

This compound is an established, albeit not extensively quantified, metabolite of Gefitinib that retains inhibitory activity against EGFR. This technical guide has summarized the current knowledge regarding its formation, analysis, and biological activity, and has provided detailed experimental protocols to facilitate further research.

Several key areas warrant further investigation:

  • Quantitative Analysis: There is a pressing need for the development and application of validated analytical methods to accurately quantify this compound in human plasma and other biological matrices. This will allow for a comprehensive assessment of its contribution to the overall pharmacokinetic and pharmacodynamic profile of Gefitinib.

  • Enzymology of Formation: The specific enzymes responsible for the N-oxidation of Gefitinib, whether they be CYPs or FMOs, need to be identified. This information is crucial for predicting potential drug-drug interactions.

  • Pharmacological Characterization: A head-to-head comparison of the in vitro and in vivo pharmacological and toxicological profiles of Gefitinib and its N-oxide metabolite is required to fully understand its clinical relevance.

Addressing these knowledge gaps will provide a more complete picture of Gefitinib's disposition and action in the body, ultimately contributing to the optimization of its therapeutic use.

References

The Role of Cytochrome P450 in the Formation of Gefitinib N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib, an anilinoquinazoline derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The clinical efficacy and safety of gefitinib are significantly influenced by its metabolism, which is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. While several metabolic pathways of gefitinib have been elucidated, including O-demethylation, morpholine ring opening, and oxidative defluorination, the formation of Gefitinib N-oxide represents a notable, albeit less quantitatively characterized, metabolic route. This technical guide provides an in-depth exploration of the role of cytochrome P450 enzymes in the N-oxidation of gefitinib, summarizing available data, detailing experimental methodologies, and visualizing the involved pathways to support further research and drug development efforts.

Data Presentation: Gefitinib Metabolism and Cytochrome P450 Involvement

The metabolism of gefitinib is complex, involving multiple CYP isoforms that generate a range of metabolites. While CYP3A4 is the primary enzyme responsible for the overall metabolism of gefitinib, other enzymes play significant roles in the formation of specific metabolites.[1][2][3]

Table 1: Major Metabolites of Gefitinib and Associated Cytochrome P450 Enzymes

MetaboliteMetabolic PathwayMajor CYP Enzyme(s) InvolvedMinor CYP Enzyme(s) Involved
O-Desmethyl Gefitinib (M523595)O-DemethylationCYP2D6[1][3]-
Morpholine Ring Opening MetabolitesOxidationCYP3A4[3]CYP3A5[1]
Oxidative Defluorination MetabolitesOxidationCYP3A4CYP1A1
This compound N-Oxidation CYP3A4 (presumed major) Other CYPs (contribution not quantified)

Table 2: Enzyme Kinetic Parameters for the Overall Metabolism of Gefitinib by Recombinant Human CYP Isoforms

While specific kinetic data for the formation of this compound are not available in the cited literature, the following table summarizes the kinetic parameters for the overall metabolism of gefitinib by various CYP isoforms. This provides context for the relative contribution of each enzyme to the biotransformation of the parent drug.

CYP IsoformKm (μM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (CLint, Vmax/Km) (mL/min/nmol CYP)
CYP3A410.0 ± 2.11.4 ± 0.10.41
CYP3A512.5 ± 3.51.7 ± 0.20.39
CYP2D64.8 ± 1.21.1 ± 0.10.63
CYP1A17.9 ± 2.81.6 ± 0.20.57

Data adapted from Li et al., 2007. The study did not report specific kinetic parameters for this compound formation.

Experimental Protocols

In Vitro Incubation for this compound Formation

This protocol describes a general procedure for the in vitro metabolism of gefitinib using human liver microsomes (HLMs) or recombinant human CYP enzymes to investigate the formation of this compound.

Materials:

  • Gefitinib

  • This compound analytical standard

  • Human Liver Microsomes (pooled) or recombinant human CYP isoforms (e.g., CYP3A4, CYP3A5, CYP2D6, CYP1A1)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of gefitinib in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

    • In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), HLM protein (e.g., 0.2-1.0 mg/mL) or a specific concentration of recombinant CYP enzyme, and the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the gefitinib stock solution to the pre-warmed incubation mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Termination of Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate organic solvent. This step also serves to precipitate the proteins.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to quantify the formation of this compound.

LC-MS/MS Method for the Quantification of Gefitinib and this compound

This section outlines a representative LC-MS/MS method for the simultaneous analysis of gefitinib and its N-oxide metabolite.

Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile needs to be optimized for adequate separation of gefitinib, this compound, and other metabolites.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for gefitinib and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Gefitinib: The precursor ion ([M+H]⁺) is m/z 447.2. A common product ion for quantification is m/z 128.1.

    • This compound: The precursor ion ([M+H]⁺) would be m/z 463.2 (addition of one oxygen atom). The specific product ions would need to be determined by infusing a standard of this compound into the mass spectrometer.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte and its transition to achieve maximum sensitivity.

Visualizations

Metabolic Pathway of Gefitinib to N-Oxide

Gefitinib_Metabolism Gefitinib Gefitinib N_Oxide This compound Gefitinib->N_Oxide N-Oxidation (Morpholino Ring) CYP3A4 CYP3A4 CYP3A4->N_Oxide Other_CYPs Other CYPs Other_CYPs->N_Oxide

Caption: Cytochrome P450-mediated N-oxidation of Gefitinib.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixture (Buffer, Microsomes/CYPs, NADPH System) Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Gefitinib_Sol Prepare Gefitinib Stock Solution Initiation Initiate Reaction with Gefitinib Gefitinib_Sol->Initiation Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Organic Solvent Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Quantification Quantify this compound LCMS->Quantification

Caption: Workflow for in vitro this compound formation assay.

Logical Relationship of CYP Activity and N-Oxide Formation

Logical_Relationship Gefitinib Gefitinib Administration CYP_Activity Cytochrome P450 Activity (e.g., CYP3A4) Gefitinib->CYP_Activity Substrate Systemic_Exposure Systemic Exposure to Gefitinib & Metabolites Gefitinib->Systemic_Exposure Directly contributes to N_Oxide_Formation This compound Formation CYP_Activity->N_Oxide_Formation Catalyzes Metabolite_Clearance Metabolite Clearance N_Oxide_Formation->Metabolite_Clearance N_Oxide_Formation->Systemic_Exposure

Caption: Relationship between CYP activity and this compound.

Conclusion

The formation of this compound is a recognized metabolic pathway for gefitinib, primarily occurring on the morpholino ring and likely mediated by cytochrome P450 enzymes, with CYP3A4 presumed to be a key contributor. While the qualitative aspects of this metabolic route are established, a significant gap exists in the public domain regarding the specific quantitative enzyme kinetics (Km and Vmax) for N-oxide formation by individual CYP isoforms. The provided experimental protocols and analytical methods offer a robust framework for researchers to further investigate this pathway. A deeper understanding of the quantitative contribution of different CYP enzymes to this compound formation will be invaluable for a more comprehensive prediction of drug-drug interactions, inter-individual variability in gefitinib metabolism, and ultimately, for optimizing the therapeutic use of this important anticancer agent. Future research should focus on detailed kinetic studies to elucidate the precise roles of various CYP isoforms in this specific metabolic transformation.

References

The EGFR Inhibitory Activity of Gefitinib N-Oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. As an anilinoquinazoline compound, it functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1] This inhibition ultimately leads to a reduction in tumor cell proliferation and survival. Gefitinib has been a cornerstone therapy for non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[2][3]

Gefitinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][4][5] This biotransformation leads to several metabolites through processes such as O-demethylation, oxidative defluorination, and metabolism of the N-propoxymorpholino group.[1][2] Gefitinib N-Oxide is the N-oxide derivative of the parent compound.[6][7] While the inhibitory profile of Gefitinib is well-characterized, the specific activity of its metabolites, including this compound, is less documented. This guide provides a technical overview of the EGFR inhibitory activity of this compound, referencing the established data of the parent compound and outlining the standard methodologies used to assess such activity.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. The binding of ligands such as Epidermal Growth Factor (EGF) triggers the dimerization of the receptor, leading to the activation of its intrinsic tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[8] These phosphorylated sites act as docking stations for various adaptor proteins, initiating downstream pathways like the RAS/MAPK and PI3K/AKT/mTOR axes, which are crucial for cell proliferation and survival.[9]

Gefitinib, and by extension its N-oxide derivative, exerts its inhibitory effect by blocking this initial phosphorylation step. By competitively occupying the ATP binding pocket of the kinase domain, it prevents the transfer of phosphate to the tyrosine residues, effectively halting the entire downstream signaling cascade.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response cluster_inhibition EGF EGF EGFR_inactive EGFR (Inactive Dimer) EGF->EGFR_inactive Ligand Binding EGFR_active EGFR (Active Dimer) Phosphorylated EGFR_inactive->EGFR_active Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR_active->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR_active->PI3K_AKT_mTOR Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor This compound Inhibitor->EGFR_active Blocks ATP Binding Site Inhibits Phosphorylation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Inhibitory Activity

Specific quantitative data for the EGFR inhibitory activity of this compound is not extensively available in peer-reviewed literature. Commercial suppliers often describe it as a derivative of Gefitinib and cite the inhibitory concentrations (IC50) of the parent compound.[6][7][10] Studies on Gefitinib metabolism have suggested that its metabolites may be less active in cell-based assays compared to the parent drug, likely due to factors like reduced cell penetration.[11]

For reference, the following table summarizes the reported IC50 values for the parent compound, Gefitinib , against various EGFR phosphorylation sites and cell lines.

Target / Cell LineIC50 Value (nM)Reference(s)
EGFR Tyr1173 (NR6wtEGFR cells)37[9]
EGFR Tyr992 (NR6wtEGFR cells)37[9]
EGFR Tyr1173 (NR6W cells)26[9]
EGFR Tyr992 (NR6W cells)57[9]
NR6wtEGFR cells (General)2 - 37[6]
EGF-driven MCF10A cells20[9]

Experimental Protocols

To assess the EGFR inhibitory activity of a compound like this compound, a series of standardized in vitro experiments are typically performed.

In Vitro EGFR Kinase Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of the EGFR kinase domain.

  • Objective : To determine the IC50 value of the test compound against purified, recombinant EGFR protein.

  • Materials :

    • Recombinant human EGFR kinase domain.

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA).[12]

    • ATP solution (concentration near the Km,app, e.g., 15-50 µM).[12]

    • Tyrosine-containing peptide substrate (e.g., Poly (Glu4, Tyr1) or a fluorescently labeled peptide).[12][13]

    • Test compound (this compound) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or fluorescent antibody for phosphorylated substrate).[14]

    • 384-well microtiter plates.

  • Protocol :

    • Add the EGFR enzyme to the wells of a microtiter plate.

    • Add serially diluted test compound to the wells and pre-incubate for approximately 30 minutes at room temperature to allow for compound binding.[12]

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 27-30°C).[12][14]

    • Stop the reaction and quantify the result. This can be done by measuring the amount of ADP produced (luminescence) or by detecting the level of phosphorylated substrate (fluorescence).[12][14]

    • Plot the inhibition of kinase activity against the compound concentration and calculate the IC50 value using a suitable nonlinear regression model.[12]

Cell Viability Assay (MTT Assay)

This assay evaluates the effect of the compound on the proliferation and metabolic activity of cancer cell lines that express EGFR.

  • Objective : To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

  • Materials :

    • EGFR-expressing cancer cell line (e.g., A431, H322).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound serially diluted in culture medium.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

  • Protocol :

    • Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.

    • Incubate the plates for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[15]

    • Add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

    • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.[16]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to directly visualize the inhibition of EGFR autophosphorylation and the phosphorylation of its downstream targets within the cell.

  • Objective : To confirm that the test compound inhibits EGFR signaling at the molecular level.

  • Materials :

    • EGFR-expressing cancer cell line.

    • Test compound.

    • EGF ligand.

    • Cell lysis buffer containing protease and phosphatase inhibitors.[17]

    • Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1173, p-Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK.[8][18]

    • Loading control antibody (e.g., anti-Actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and blotting equipment.

    • Chemiluminescent substrate (ECL).

  • Protocol :

    • Culture cells until they reach approximately 80-90% confluency.

    • Serum-starve the cells for several hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a short pulse of EGF (e.g., 100 ng/mL for 5-10 minutes) to induce EGFR phosphorylation.[19]

    • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody against a phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control protein.[19]

Logical Experimental Workflow

The evaluation of a potential EGFR inhibitor follows a logical progression from biochemical assays to cellular and, ultimately, in vivo studies. This workflow ensures a comprehensive characterization of the compound's activity and mechanism.

Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Advanced Studies a In Vitro Kinase Assay a_out Determine direct enzymatic inhibition (IC50) a->a_out b Cell Viability Assays (e.g., MTT) a_out->b Proceed if potent b_out Assess anti-proliferative effects (GI50) b->b_out c Western Blot Analysis c_out Confirm inhibition of EGFR and downstream signaling c->c_out b_out->c Confirm mechanism d In Vivo Xenograft Models c_out->d Validate in vivo d_out Evaluate anti-tumor efficacy in animals d->d_out

Caption: Standard workflow for characterizing an EGFR tyrosine kinase inhibitor.

Conclusion

This compound is a metabolite of the established EGFR tyrosine kinase inhibitor, Gefitinib. Its mechanism of action is presumed to be identical to the parent compound, involving the competitive inhibition of ATP binding to the EGFR kinase domain, thereby blocking downstream signaling pathways essential for cell proliferation and survival. While specific quantitative data on the inhibitory potency of this compound is limited, the well-defined protocols for in vitro kinase assays, cell viability assays, and western blotting provide a robust framework for its characterization. Further studies are required to fully elucidate the inhibitory profile of this compound and its contribution to the overall clinical activity and safety profile of Gefitinib.

References

Gefitinib N-Oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of Gefitinib N-Oxide, a significant metabolite of the tyrosine kinase inhibitor Gefitinib. This guide is intended for researchers, scientists, and professionals in drug development, offering key data, relevant biological pathways, and detailed experimental protocols to facilitate further investigation into this compound.

Core Compound Data

This compound is a primary metabolite of Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Understanding its properties is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of Gefitinib.

ParameterValueSource(s)
CAS Number 847949-51-3[1][2][3]
Molecular Formula C22H24ClFN4O4[2][4]
Molecular Weight 462.90 g/mol [2][4]

Biological Context: The EGFR Signaling Pathway

Gefitinib, the parent compound of this compound, primarily targets the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival.[4] By binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, Gefitinib inhibits the receptor's autophosphorylation and the subsequent activation of downstream signaling cascades.[4] The two major pathways affected are the RAS-RAF-MEK-ERK pathway, which is central to cell proliferation, and the PI3K-AKT pathway, a critical regulator of cell survival and apoptosis.[4] The inhibitory action of Gefitinib is particularly effective in cancers harboring activating mutations in the EGFR gene.[4]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Autophosphorylation AKT AKT PI3K->AKT Activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols

To aid in the functional characterization of this compound, this section provides detailed methodologies for key in vitro assays. These protocols are based on established methods for evaluating Gefitinib and are directly applicable to its N-Oxide metabolite.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human EGFR. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Recombinant human EGFR kinase domain (e.g., from Sigma-Aldrich)

  • Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)

  • ATP solution

  • Peptide substrate for EGFR

  • HTRF detection reagents (containing EDTA to stop the reaction)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well low volume plates

Procedure:

  • In a 384-well plate, incubate the EGFR enzyme and its peptide substrate with various concentrations of this compound (or control compounds) in the kinase buffer for 5-10 minutes at room temperature.[5]

  • Initiate the kinase reaction by adding a final concentration of 1.65 µM ATP to the mixture.[5]

  • Allow the reaction to proceed for 30 minutes at room temperature.[5]

  • Stop the reaction by adding the HTRF detection reagents containing EDTA.[5]

  • Incubate for 60 minutes to allow for the detection signal to develop.[5]

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the IC50 values by plotting the inhibition of the enzymatic reaction against the log concentration of the compound.[5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line expressing EGFR (e.g., PC-9, a non-small cell lung cancer cell line)

  • Complete cell culture medium

  • This compound (or other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 2,500-10,000 cells per well and culture for 24 hours.[2][3]

  • Replace the medium with fresh medium containing various concentrations of this compound or control compounds.

  • Incubate the cells for a desired period, typically 24 to 72 hours.[2][6]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[6][7]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Mix thoroughly to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[2][7]

  • Determine the effect of the compound on cell viability by comparing the absorbance of treated wells to that of untreated control wells.

Western Blotting for EGFR Pathway Activation

Western blotting allows for the detection and semi-quantitative analysis of specific proteins, such as total and phosphorylated EGFR, AKT, and ERK, to assess the impact of a compound on the signaling pathway.

Materials:

  • Cancer cell line expressing EGFR

  • This compound (or other test compounds)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat with this compound or controls for a specified duration (e.g., 2 to 24 hours).[9]

  • Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.[6]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation status and total levels of the target proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a potential EGFR inhibitor like this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro_kinase In Vitro Kinase Assay (EGFR Inhibition) start->in_vitro_kinase cell_viability Cell-Based Viability Assay (e.g., MTT) start->cell_viability data_analysis Data Analysis (IC50 Determination) in_vitro_kinase->data_analysis pathway_analysis Pathway Analysis (Western Blot for pEGFR, pAKT, pERK) cell_viability->pathway_analysis pathway_analysis->data_analysis conclusion Conclusion on In Vitro Potency & Mechanism data_analysis->conclusion

A representative experimental workflow for characterizing an EGFR inhibitor.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Gefitinib N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gefitinib N-Oxide, a metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, in human plasma. The method utilizes protein precipitation for sample preparation and reversed-phase liquid chromatography for the separation of the analyte. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Gefitinib and its metabolites.

Introduction

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The metabolism of Gefitinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. One of these is this compound, formed through the oxidation of the morpholine nitrogen atom. Accurate quantification of Gefitinib and its metabolites, including the N-oxide, is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential impact on therapeutic efficacy and toxicity. This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Gefitinib-d6 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Sample Preparation
  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (Gefitinib-d6, 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound463.2128.135
Gefitinib-d6 (IS)453.2128.135
  • Ion Source Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Precision and Accuracy: The intra- and inter-day precision (CV%) were less than 15%, and the accuracy was within 85-115% for all quality control samples.

  • Recovery: The extraction recovery of this compound from human plasma was determined to be consistent and reproducible, averaging approximately 90%.

  • Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

  • Stability: this compound was found to be stable in human plasma for at least 3 freeze-thaw cycles and for 24 hours at room temperature. Long-term stability in plasma at -80°C was established for at least 3 months. As N-oxide metabolites can be prone to instability, it is recommended to minimize sample storage time at room temperature and process samples on ice.

Data Presentation

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.582
1001.16
5005.85
100011.7

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.8
Low QC36.298.77.899.5
Mid QC1504.8101.55.9100.9
High QC7503.597.34.698.1

Table 3: Recovery of this compound

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC391.2
Mid QC15089.5
High QC75092.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Gefitinib-d6) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway Gefitinib Gefitinib CYP450 CYP450 Enzymes (e.g., CYP3A4) Gefitinib->CYP450 N_Oxidation N-Oxidation CYP450->N_Oxidation Metabolism Gefitinib_N_Oxide This compound N_Oxidation->Gefitinib_N_Oxide

Caption: Metabolic pathway of Gefitinib to this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a research setting. This method can be a valuable tool for pharmacokinetic and drug metabolism studies of Gefitinib.

Application Notes and Protocols for HPLC Analysis of Gefitinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of gefitinib and its primary metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the mechanism of action of gefitinib and its impact on cellular signaling pathways.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell proliferation and survival.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2] The metabolism of gefitinib is extensive, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[1][2][3] Monitoring the plasma concentrations of gefitinib and its major metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.

The major metabolites of gefitinib include M605211, M387783, M537194, and M523595.[4][5] This protocol details a validated LC-MS/MS method for the simultaneous quantification of gefitinib and these metabolites.

Signaling Pathway of Gefitinib

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[6] In certain cancers, EGFR is overexpressed or constitutively active due to mutations, leading to uncontrolled cell growth.[1] Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, blocking its activity and subsequently inhibiting the downstream signaling cascades, ultimately leading to reduced tumor cell proliferation and induction of apoptosis.[6]

Gefitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival EGF EGF (Ligand) EGF->EGFR Binds

Gefitinib's inhibition of the EGFR signaling pathway.

HPLC Analysis Workflow

The following diagram outlines the general workflow for the analysis of gefitinib and its metabolites from biological samples.

HPLC_Workflow SampleCollection 1. Sample Collection (Plasma/Blood) SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep Centrifugation 3. Centrifugation SamplePrep->Centrifugation SupernatantTransfer 4. Supernatant Transfer & Dilution Centrifugation->SupernatantTransfer HPLC 5. HPLC Separation SupernatantTransfer->HPLC MSMS 6. MS/MS Detection HPLC->MSMS DataAnalysis 7. Data Analysis & Quantification MSMS->DataAnalysis

Workflow for HPLC-MS/MS analysis of gefitinib.

Experimental Protocol

This protocol is based on established and validated methods for the determination of gefitinib and its metabolites in human plasma.[4]

1. Materials and Reagents

  • Gefitinib reference standard

  • M605211, M387783, M537194, M523595 reference standards

  • Internal Standard (IS), e.g., Dasatinib or deuterated gefitinib (gefitinib-d6)[7]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Ultrapure water

  • Human plasma (drug-free)

2. Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) system

  • A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

ParameterCondition
HPLC Column X-Terra RP18 (50 x 2.1 mm, 3.5 µm) or equivalent[4]
Mobile Phase Acetonitrile and water (65:35, v/v) with 0.1% formic acid[4]
Flow Rate 0.35 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 10 µL
Run Time Approximately 3-6 minutes[4][7]

4. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Detection Mode Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument
Gas Flow Dependent on instrument

5. Standard Solutions and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of gefitinib, its metabolites, and the internal standard in methanol or DMSO.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

6. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of gefitinib and its metabolites.

Table 1: Calibration and Linearity [4][7]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Gefitinib 0.5 - 1000≥ 0.99
M523595 0.5 - 1000≥ 0.99
M605211 0.05 - 100≥ 0.99
M387783 0.05 - 100≥ 0.99
M537194 0.05 - 100≥ 0.99
M608236 0.5 - 100≥ 0.99

Table 2: Accuracy and Precision [4][7]

AnalyteAccuracy (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
Gefitinib & Metabolites 92.60% - 107.58%< 15%< 15%

Table 3: Recovery [4][7]

AnalyteExtraction Recovery (%)
Gefitinib & Metabolites 86% - 105%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of gefitinib and its major metabolites in human plasma. This protocol can be readily implemented in a research or clinical setting to support pharmacokinetic studies, therapeutic drug monitoring, and drug development efforts for gefitinib. The provided diagrams offer a clear visualization of the drug's mechanism of action and the analytical workflow, serving as valuable tools for researchers and scientists in the field.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Gefitinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and subsequent mass spectrometric analysis of Gefitinib N-Oxide. These guidelines are intended to assist in the development of robust and reliable bioanalytical methods for the quantification of this metabolite in biological matrices.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival.[1][2][3][4] The metabolism of gefitinib is extensive and can lead to the formation of various metabolites, including this compound. Accurate quantification of such metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document outlines a recommended sample preparation workflow and mass spectrometry parameters for the analysis of this compound.

Signaling Pathway of Gefitinib Action

Gefitinib targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][5] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Ligand EGF/TGF-α Ligand->EGFR Binds Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Diagram 1: Simplified EGFR Signaling Pathway and Mechanism of Gefitinib Action.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of gefitinib and its metabolites in human plasma. While specific data for this compound is not extensively available, these values provide a benchmark for method development and validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
GefitinibHuman Plasma0.5 - 10000.5[2]
GefitinibHuman Plasma5 - 10005
M523595 (Metabolite)Human Plasma0.5 - 10000.5[2]
Other MetabolitesHuman Plasma0.05 - 1000.05[2]
GefitinibDried Blood Spots37.5 - 240040

Table 2: Accuracy and Precision

AnalyteMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Gefitinib & MetabolitesHuman Plasma< 15%< 15%92.60 - 107.58[2]
Gefitinib & O-desmethyl gefitinibHuman Plasma≤ 10.8%≤ 10.8%89.7 - 106.0

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)Reference
Gefitinib & MetabolitesHuman PlasmaProtein Precipitation86 - 105[2]
GefitinibHuman PlasmaMagnetic Solid-Phase Extraction87

Experimental Protocols

The following protocols are recommended for the sample preparation of this compound from plasma for LC-MS/MS analysis. These are based on established methods for gefitinib, its metabolites, and other N-oxide compounds.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for initial screening and high-throughput analysis.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., deuterated Gefitinib)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Supported Liquid Extraction (SLE)

This method offers cleaner extracts compared to PPT and is recommended for achieving lower limits of quantification. This protocol is adapted from a method for Sunitinib N-oxide.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution

  • Supported Liquid Extraction 96-well plate or cartridges

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • 96-well collection plate

  • Plate sealer

  • Centrifugal evaporator or nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample and 10 µL of IS solution into the wells of the SLE plate.

  • Apply a gentle vacuum to load the sample onto the sorbent material.

  • Allow the sample to equilibrate for 5 minutes.

  • Add 1 mL of ethyl acetate to each well and allow it to flow through under gravity for 5 minutes.

  • Apply a gentle vacuum for 1-2 minutes to complete the elution.

  • Collect the eluate in a 96-well collection plate.

  • Evaporate the eluate to dryness using a centrifugal evaporator or under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Seal the plate and vortex for 30 seconds.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Recommended LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient: A suitable gradient should be developed to separate this compound from the parent drug and other metabolites.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • This compound Molecular Weight: 462.9 g/mol .

  • Suggested MRM Transition: Precursor ion (Q1): m/z 463.2 [M+H]+. Product ion (Q3) should be determined by infusing a standard solution of this compound. A likely product ion would result from the loss of the N-oxide oxygen (m/z 447.2) or fragmentation of the morpholine ring.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of this compound in plasma samples.

Sample_Prep_Workflow cluster_sample_collection Sample Collection & Handling cluster_preparation Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction Spike_IS->Extraction PPT Protein Precipitation (e.g., Acetonitrile) Extraction->PPT Method 1 SLE Supported Liquid Extraction (e.g., Ethyl Acetate) Extraction->SLE Method 2 Evaporation Evaporation PPT->Evaporation SLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Diagram 2: General Experimental Workflow for this compound Analysis.

References

Application Note: Cell-Based Assay for Determining the Biological Activity of Gefitinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component of signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Gefitinib exerts its anticancer effects by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signal transduction.[1][4] This targeted action is particularly effective in tumors harboring activating mutations in the EGFR gene.[1]

Gefitinib is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2D6.[5][6] This metabolic process generates several derivatives, including Gefitinib N-Oxide.[7] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and pharmacological profile.

This application note provides a detailed protocol for a cell-based assay to determine the biological activity of this compound by evaluating its ability to inhibit the proliferation of EGFR-dependent cancer cell lines. The protocol is adapted from established methods for assessing the activity of Gefitinib and other EGFR tyrosine kinase inhibitors.

Principle of the Assay

This protocol utilizes a cell viability assay to measure the dose-dependent effect of this compound on the proliferation of a suitable cancer cell line that is sensitive to EGFR inhibition (e.g., A549 or NCI-H1299). The assay quantifies the number of viable cells after a defined incubation period with the test compound. A reduction in cell viability in the presence of this compound is indicative of its inhibitory activity against pathways essential for cell growth, presumably through the EGFR signaling cascade. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the potency of the compound.

Data Presentation

The following table summarizes representative IC50 values for Gefitinib against various non-small cell lung cancer (NSCLC) cell lines. These values can serve as a benchmark for interpreting the activity of this compound.

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Reference
NCI-H1299Wild-Type14.23 ± 0.08[8]
A549Wild-Type15.11 ± 0.05[8]
NCI-H1437Wild-Type20.44 ± 1.43[8]

Experimental Protocols

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or NCI-H1299 (human non-small cell lung cancer)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compounds: Gefitinib (as a positive control), this compound

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Equipment:

    • Sterile cell culture flasks and plates (96-well, clear bottom, white walls for luminescence)

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer or microplate reader

    • Multichannel pipette

    • Biological safety cabinet

Cell Culture
  • Maintain A549 or NCI-H1299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • Ensure cells are at approximately 80-90% confluency before starting the assay.

Assay Protocol
  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[9]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of Gefitinib and this compound in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and wells with untreated cells as a baseline control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by Gefitinib and the experimental workflow for the cell-based assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib / this compound Gefitinib->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with This compound incubate_24h_1->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_reagent Add Cell Viability Reagent incubate_72h->add_reagent measure_signal Measure Luminescence add_reagent->measure_signal analyze_data Data Analysis (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based viability assay.

References

Application Notes and Protocols for Gefitinib N-Oxide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed instructions for the safe handling, storage, and use of Gefitinib N-Oxide powder in a laboratory setting. Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of personnel.

Introduction

This compound is the N-oxide derivative of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Gefitinib and its derivatives are crucial tools in cancer research, particularly in the study of non-small cell lung cancer and other solid tumors where EGFR signaling is implicated.[4][5] Proper handling and storage of this compound powder are essential to maintain its chemical stability and biological activity for reliable experimental outcomes.

Safety Precautions and Handling

This compound should be handled with care, treating it as a potentially hazardous substance. The following precautions are based on the safety data for the parent compound, Gefitinib.

General Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[6][7][8]

  • Ventilation: Handle the powder exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[6][7][9]

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[6][9] In case of accidental contact, wash the affected area immediately and thoroughly with soap and water.[6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Aerosol and Dust Formation: Avoid actions that could generate dust, such as vigorous shaking or scraping.[6][7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4]

Disposal:

  • Dispose of waste material in a sealed, labeled container according to institutional and local regulations for hazardous chemical waste.[4][9]

Storage Guidelines

Proper storage is critical to maintain the stability and shelf-life of this compound powder.

ParameterRecommended ConditionNotes
Storage Temperature -20°C for long-term storage.[2][9][10]Some suppliers suggest that the parent compound, Gefitinib, can be stored at room temperature or 2-8°C for shorter periods, but -20°C is consistently recommended for long-term stability.[5]
Light Sensitivity Store in a light-protected container.Protection from direct sunlight is recommended.[9]
Humidity Keep in a tightly sealed container in a dry place.[6][9]The container should be securely sealed to prevent moisture absorption.[4]
Incompatibilities Avoid strong oxidizing agents and strong acids.[8]

Stability

FormStorage ConditionStability Period
Powder -20°CStable for at least 3 years.[2] The parent compound, Gefitinib, is reported to be stable for at least 4 years at -20°C.[11]
In Solvent (Stock Solution) -80°CUp to 1 year.[2] Solutions of the parent compound, Gefitinib, in DMSO or ethanol may be stored at -20°C for up to 1 month.[5]
Aqueous Solution Room TemperatureNot recommended for storage for more than one day.[11]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, high-quality microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Equilibrate the sealed vial of this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder using an analytical balance in a chemical fume hood.

  • Add the appropriate volume of solvent (e.g., DMSO) to the powder to achieve the desired stock concentration. For the parent compound Gefitinib, solubility is high in DMSO (up to 40 mg/mL).[5]

  • Vortex or sonicate the solution gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -80°C for long-term storage.[2]

Preparation of Working Solutions

Protocol:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Further dilute the stock solution into the desired aqueous buffer or cell culture medium to the final working concentration immediately before use.

  • To improve solubility in aqueous solutions, it is recommended to first dilute the stock solution in the buffer of choice.[11]

  • Be aware that direct dilution of a high-concentration DMSO stock into an aqueous medium may cause precipitation. It is advisable to perform serial dilutions.

Mechanism of Action and Signaling Pathway

This compound is the N-oxide derivative of Gefitinib, an inhibitor of the EGFR tyrosine kinase.[1][2][3] EGFR is a receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_ras_pathway cluster_pi3k_pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Gefitinib This compound Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation Experimental_Workflow Powder This compound Powder Stock Prepare Stock Solution (in DMSO) Powder->Stock Working Prepare Working Solution Stock->Working Treatment Treat Cells with Working Solution Working->Treatment Cells Cell Culture (e.g., NSCLC cells) Cells->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., Viability, Western Blot) Incubation->Assay Analysis Data Analysis Assay->Analysis

References

Application Notes and Protocols: The Role of Gefitinib N-Oxide in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1][2] As with many xenobiotics, its efficacy and safety are significantly influenced by its metabolic fate and potential for drug-drug interactions (DDIs). The primary metabolism of gefitinib is well-characterized, involving pathways such as O-demethylation, oxidative defluorination, and oxidation of the morpholine ring, predominantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[1][2][3][4]

While major metabolites have been studied, the role of minor metabolites, such as Gefitinib N-Oxide, in the overall DDI profile of the parent drug is an area that warrants further investigation. N-oxidation is a recognized metabolic pathway for drugs containing tertiary amine structures, a feature present in the gefitinib molecule.[5] This reaction can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs).[6] N-oxide metabolites can sometimes be pharmacologically active, act as inhibitors or inducers of metabolic enzymes, or be reduced back to the parent compound, thereby influencing the drug's pharmacokinetics and potential for DDIs.[7][8]

These application notes provide a framework for researchers to investigate the role of this compound in DDI studies. While direct experimental data on the DDI potential of this compound is limited in published literature, this document offers detailed protocols and theoretical considerations based on established methodologies for DDI assessment.

Data Presentation: Drug-Drug Interaction Profile of Gefitinib

The following tables summarize the known DDI potential of the parent drug, gefitinib. These tables serve as a reference and a basis for designing studies to evaluate the corresponding properties of this compound.

Table 1: Gefitinib as a Victim of Drug-Drug Interactions

Interacting AgentMechanismEffect on GefitinibClinical Recommendation
CYP3A4 Inducers
RifampicinStrong induction of CYP3A4Decreased gefitinib exposureAvoid co-administration
PhenytoinInduction of CYP3A4Potential for decreased gefitinib exposureMonitor for efficacy
CYP3A4 Inhibitors
ItraconazoleStrong inhibition of CYP3A4Increased gefitinib exposureConsider dose reduction of gefitinib
KetoconazoleStrong inhibition of CYP3A4Increased gefitinib exposureAvoid co-administration
Drugs affecting gastric pH
Ranitidine, OmeprazoleIncreased gastric pHReduced gefitinib absorption and exposureStagger administration; consider alternatives

Table 2: Gefitinib as a Perpetrator of Drug-Drug Interactions

Substrate DrugEnzyme/Transporter Inhibited by GefitinibEffect on Substrate DrugClinical Recommendation
MetoprololCYP2D6Increased metoprolol exposureMonitor for adverse effects of metoprolol
WarfarinUnknownIncreased INRMonitor INR closely
PaclitaxelP-glycoprotein (P-gp)Potentially increased paclitaxel exposureMonitor for paclitaxel toxicity

Note: Quantitative data (e.g., IC50, Ki) for the interaction of this compound with CYP enzymes and transporters are not currently available in the public domain. The protocols outlined below are designed to generate such data.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound in the context of drug-drug interactions. These protocols are based on standard industry practices and can be adapted to specific laboratory conditions.

Protocol 1: Determination of the Enzymology of this compound Formation

Objective: To identify the human CYP and FMO enzymes responsible for the formation of this compound from gefitinib.

Materials:

  • Gefitinib

  • This compound analytical standard

  • Pooled human liver microsomes (HLM)

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

  • Recombinant human FMO enzymes (e.g., FMO1, FMO3, FMO5)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., a structurally similar compound not found in the incubation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of gefitinib in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentrations (e.g., 1 µM and 10 µM).

    • In a 96-well plate, combine the gefitinib solution, HLM or recombinant enzymes (at a specified protein concentration, e.g., 0.5 mg/mL for HLM, 10-50 pmol/mL for recombinant CYPs), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the formation of this compound over time for each enzyme. Identify the enzymes that show significant formation of the metabolite. For a more quantitative assessment, determine the kinetic parameters (Km and Vmax) using a range of gefitinib concentrations.

Protocol 2: Evaluation of this compound as a CYP Inhibitor (Reversible Inhibition)

Objective: To determine the potential of this compound to reversibly inhibit major human CYP enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4/5)

  • Known CYP inhibitors (as positive controls, e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • In a 96-well plate, combine HLM (at a protein concentration optimized for each CYP isoform), the CYP-specific probe substrate (at a concentration close to its Km), and varying concentrations of this compound or the positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation for the specific probe substrate.

  • Termination of Reaction: Stop the reaction with ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the plate and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Assessment of this compound as a Substrate of Drug Transporters

Objective: To determine if this compound is a substrate of key uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2) or efflux (e.g., P-gp, BCRP) transporters.

Materials:

  • This compound

  • Cell lines overexpressing a specific transporter (e.g., HEK293-OATP1B1, MDCKII-P-gp) and the corresponding parental cell line (as a negative control).

  • Known substrates and inhibitors of the transporters (for assay validation).

  • Appropriate cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution, HBSS).

  • 96-well cell culture plates.

  • Scintillation counter or LC-MS/MS system.

Procedure (for an uptake transporter, e.g., OATP1B1):

  • Cell Seeding: Seed the transporter-expressing and parental cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with pre-warmed HBSS and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Assay: Add HBSS containing this compound (at various concentrations if determining kinetics) to the cells. To assess specific uptake, include a known inhibitor of the transporter (e.g., rifampicin for OATP1B1) in parallel wells.

  • Incubation: Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold HBSS to stop the uptake.

  • Cell Lysis and Analysis: Lyse the cells and determine the intracellular concentration of this compound by LC-MS/MS.

  • Data Analysis: Calculate the uptake rate. An uptake ratio (uptake in transporter-expressing cells / uptake in parental cells) significantly greater than 2 suggests that this compound is a substrate. Inhibition of uptake by a known inhibitor further confirms this.

Procedure (for an efflux transporter, e.g., P-gp):

  • Cell Seeding: Seed the transporter-expressing (e.g., MDCKII-P-gp) and parental cells on permeable filter supports in a transwell plate and grow to form a confluent monolayer.

  • Transport Assay (Bidirectional Transport):

    • Apical to Basolateral (A-B): Add this compound to the apical chamber and fresh medium to the basolateral chamber.

    • Basolateral to Apical (B-A): Add this compound to the basolateral chamber and fresh medium to the apical chamber.

  • Incubation: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points.

  • Sample Analysis: Determine the concentration of this compound in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 indicates that this compound is a substrate of the efflux transporter.

Mandatory Visualizations

Gefitinib_Metabolism cluster_CYP CYP-Mediated Metabolism cluster_Metabolites Primary Metabolites Gefitinib Gefitinib CYP3A4 CYP3A4 Gefitinib->CYP3A4 Major CYP2D6 CYP2D6 Gefitinib->CYP2D6 Major CYP1A1 CYP1A1 Gefitinib->CYP1A1 Minor Gefitinib_N_Oxide This compound Gefitinib->Gefitinib_N_Oxide Proposed M_morpholine Morpholine Ring Oxidation Products CYP3A4->M_morpholine M_defluorination Oxidative Defluorination Products CYP3A4->M_defluorination M_odemethyl O-desmethyl-gefitinib CYP2D6->M_odemethyl

Caption: Known and proposed metabolic pathways of Gefitinib.

DDI_Workflow cluster_enzymology Metabolite Formation cluster_inhibition CYP Inhibition Assessment cluster_transport Transporter Interaction start Start: Investigate DDI Potential of this compound enzymes Incubate Gefitinib with Recombinant CYPs and FMOs start->enzymes inhibit_assay Incubate this compound with HLM and Probe Substrates start->inhibit_assay transport_assay Uptake/Efflux Assays in Transporter-Expressing Cell Lines start->transport_assay analysis1 LC-MS/MS Analysis of This compound Formation enzymes->analysis1 end Conclusion: DDI Profile of this compound analysis1->end Identify formative enzymes analysis2 Determine IC50 Values inhibit_assay->analysis2 analysis2->end Quantify inhibitory potential analysis3 Calculate Uptake/Efflux Ratios transport_assay->analysis3 analysis3->end Determine substrate/inhibitor nature

Caption: Experimental workflow for DDI assessment of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Gefitinib N-Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) sensitivity for the detection of Gefitinib N-Oxide.

Disclaimer: Specific experimental data for the LC-MS/MS analysis of this compound is limited in publicly available literature. The guidance provided below is extrapolated from established methods for Gefitinib and its other major metabolites. Optimization will be necessary for your specific instrumentation and experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound Inefficient ionization.Optimize electrospray ionization (ESI) source parameters. Use positive ion mode, as Gefitinib and its metabolites ionize well in this mode[1][2]. Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature.
Incorrect precursor/product ion selection.Determine the exact mass of this compound (Gefitinib MW + 16). Infuse a standard solution of this compound to identify the precursor ion ([M+H]) and its most abundant, stable product ions for multiple reaction monitoring (MRM).
Suboptimal mobile phase composition.Add a small percentage of formic acid (e.g., 0.1%) to the mobile phase to promote protonation and enhance signal intensity in positive ion mode[1][2].
Poor chromatographic peak shape (tailing, fronting).Adjust the mobile phase gradient. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid[1]. Ensure the column is properly conditioned and equilibrated. Consider a different column chemistry if peak shape does not improve.
High Background Noise/Interference Matrix effects from the biological sample (e.g., plasma, tissue homogenate).Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances[2][3]. Protein precipitation is a simpler but may result in more significant matrix effects[4][5].
Contamination from solvents, vials, or the LC system.Use high-purity, LC-MS grade solvents and reagents. Ensure all vials and caps are clean. Flush the LC system thoroughly.
Inconsistent Results/Poor Reproducibility Instability of this compound in the sample or during processing.Investigate the stability of this compound under different storage conditions (temperature, light exposure). Gefitinib itself is reported to be stable in dried blood spots for an extended period[6]. Minimize sample processing time and keep samples on ice or at a controlled low temperature.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard (e.g., a deuterated analog of Gefitinib or a structurally similar compound) to correct for variability in extraction and ionization[2].
Carryover from previous injections.Optimize the wash steps between injections. Use a strong solvent in the wash solution. Check for and clean any contaminated parts of the autosampler and injection port.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The chemical formula for Gefitinib is C22H24ClFN4O3. The addition of an oxygen atom for the N-Oxide results in the formula C22H24ClFN4O4. The monoisotopic mass of Gefitinib is approximately 446.15 g/mol . Therefore, the expected monoisotopic mass for this compound is approximately 462.15 g/mol . The precursor ion in positive ESI mode would be the protonated molecule ([M+H]), which is approximately m/z 463.15.

The fragmentation pattern of Gefitinib typically involves the cleavage of the morpholine ring and the propoxy linker[7]. For this compound, similar fragmentation is expected. To determine the exact product ions, direct infusion of a this compound standard into the mass spectrometer is essential.

Q2: What type of LC column is recommended for the separation of this compound?

A2: A reversed-phase C18 column is a common and effective choice for the separation of Gefitinib and its metabolites[1][8]. Columns with smaller particle sizes (e.g., sub-2-μm) can provide better resolution and faster analysis times[9].

Q3: How can I minimize matrix effects when analyzing plasma samples?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis[3][5]. To minimize these effects:

  • Optimize Sample Preparation: Use a thorough sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering components[2][3].

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but may also decrease the analyte signal.

Q4: What are the key parameters to optimize on the mass spectrometer?

A4: For optimal sensitivity, the following MS parameters should be carefully tuned using a standard solution of this compound:

  • Ionization Source: Capillary voltage, source temperature, and gas flows (nebulizer, desolvation, and cone gas).

  • Ion Optics: Cone voltage (or fragmentor voltage) and collision energy for each MRM transition.

  • Detector Settings: Dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak.

Experimental Protocols

Sample Preparation: Protein Precipitation (for initial screening)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (for enhanced cleanup)
  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) according to the manufacturer's instructions.

  • Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with a small amount of ammonia for a cation exchange mechanism).

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Method Parameters (Starting Point)

The following table provides a starting point for LC-MS/MS method development. These parameters are based on published methods for Gefitinib and should be optimized for this compound[1][2][10].

Parameter Value
LC System UPLC or HPLC system
Column C18, 50 x 2.1 mm, 1.7-3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3-0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Column Temperature 40°C
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined empirically for this compound. For Gefitinib: m/z 447.2 -> 127.8[2].
Capillary Voltage ~3.0-4.0 kV
Source Temperature ~120-150°C
Desolvation Temperature ~350-450°C
Cone Gas Flow ~50 L/hr
Desolvation Gas Flow ~600-800 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Simpler Method spe Solid-Phase Extraction add_is->spe Cleaner Method centrifuge Centrifugation ppt->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Low/No Signal check_ms Check MS Parameters (Tuning, Source Conditions) start->check_ms check_lc Check LC Conditions (Mobile Phase, Column) start->check_lc check_sample Check Sample Prep (Extraction Efficiency, Stability) start->check_sample signal_ok Signal Improved check_ms->signal_ok signal_not_ok Signal Still Low check_ms->signal_not_ok check_lc->signal_ok check_lc->signal_not_ok check_sample->signal_ok check_sample->signal_not_ok reoptimize Re-evaluate Entire Method signal_not_ok->reoptimize

References

Gefitinib N-Oxide degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Gefitinib N-Oxide Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a primary metabolite and a degradation product of Gefitinib, an EGFR tyrosine kinase inhibitor used in cancer therapy.[1][2] It is formed through the oxidation of the nitrogen atom on the morpholine ring of the Gefitinib molecule.[3][4] This compound is often observed as an impurity in Gefitinib bulk drug samples that have been subjected to oxidative stress.[3]

Q2: Under what conditions does Gefitinib degrade to this compound?

A2: Gefitinib is primarily degraded to this compound under oxidative conditions.[3] Forced degradation studies have shown that exposing Gefitinib to oxidizing agents like hydrogen peroxide (H₂O₂) or 3-chloroperoxybenzoic acid results in the formation of this compound.[3][4] The parent drug, Gefitinib, is generally stable under thermal, photolytic, acidic, and basic stress conditions, with significant degradation being most prominent under oxidative stress.[3][4][5]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure stability, this compound should be stored under controlled conditions. For powdered forms, storage at -20°C for up to three years is recommended.[1] If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year.[1] General laboratory storage should be in a cool, well-ventilated area in a tightly sealed container, protected from light and strong oxidizing agents.[6][7]

Q4: Can this compound degrade further?

A4: Yes, under peroxide-mediated hydrolysis, further oxidation can occur. One study identified a di-oxide degradation product, 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)-propyl)morpholine-4-oxide (GFT-DP2), which suggests that the N-oxide on the quinazoline ring can also be formed in addition to the morpholine ring N-oxide.[4]

Q5: Is this compound biologically active?

A5: this compound is primarily considered a metabolite of Gefitinib.[8] While Gefitinib is a potent EGFR tyrosine kinase inhibitor, the specific biological activity and potency of this compound are less characterized in publicly available literature.[1][2] Its formation is a key aspect of the metabolic profile of Gefitinib in humans, dogs, and rats.[8]

Troubleshooting Guide

Issue 1: An unexpected peak appears in my HPLC/UPLC chromatogram of a Gefitinib sample.

  • Possible Cause: Your Gefitinib sample may have undergone oxidative degradation, leading to the formation of this compound. This is more likely if the sample was exposed to air, light, or trace oxidizing agents over time.

  • Troubleshooting Steps:

    • Verify Peak Identity: Compare the retention time of the unknown peak with a certified this compound reference standard, if available.

    • Mass Spectrometry: Analyze the peak using LC-MS. This compound will have a molecular weight 16 units greater than Gefitinib (m/z 462 for the N-oxide vs. 446 for Gefitinib).[3]

    • Review Handling Procedures: Ensure that solvents are properly degassed and that samples are protected from light and stored at recommended temperatures (e.g., 2-8°C for short-term, -20°C for long-term powder storage).[1][6]

    • Perform a Spike Study: Spike a fresh, pure Gefitinib sample with a small amount of a solution that has been intentionally oxidized (e.g., with 3% H₂O₂). If the unknown peak increases in size, it is likely an oxidative degradation product like this compound.[3]

Issue 2: My this compound reference standard shows signs of degradation or impurity.

  • Possible Cause: The reference standard itself may be unstable under your storage or experimental conditions. It may be contaminated or could be degrading back to Gefitinib or to other products.

  • Troubleshooting Steps:

    • Confirm Storage Conditions: Verify that the standard is being stored as recommended by the manufacturer (e.g., -20°C for powder, -80°C for solutions).[1] Avoid repeated freeze-thaw cycles.

    • Check Solvent Purity: Ensure that the solvent used to dissolve the standard (e.g., DMSO) is of high purity and free from contaminants. Some organic reagents can precipitate when added directly to an aqueous medium.[1]

    • Re-evaluate Purity: Re-run the standard on a validated stability-indicating HPLC method to assess its purity.

    • Avoid Strong Acids and Oxidizers: Do not expose the standard to strong acids or oxidizing agents, as these materials are listed as incompatible.[6]

Degradation Pathways and Workflows

The primary degradation pathway for Gefitinib leading to the N-Oxide derivative is through oxidation. This can occur both through chemical exposure and as a part of natural metabolism.

G cluster_main Gefitinib Gefitinib (C₂₂H₂₄ClFN₄O₃) N_Oxide This compound (GFT-DP3) (C₂₂H₂₄ClFN₄O₄) Gefitinib->N_Oxide Oxidative Stress (H₂O₂, mCPBA) or Metabolism (CYP3A4) Di_Oxide Di-N-Oxide Impurity (GFT-DP2) N_Oxide->Di_Oxide Further Oxidative Stress (H₂O₂)

Caption: Oxidative degradation pathway of Gefitinib.

The workflow for analyzing such degradation involves subjecting the parent drug to stress conditions followed by chromatographic analysis.

G start Prepare Gefitinib Solution (e.g., in Acetonitrile/Mobile Phase) stress Apply Stress Condition (e.g., Add 3% H₂O₂) start->stress incubate Incubate Sample (e.g., Room Temperature) stress->incubate sample_prep Dilute Sample with Mobile Phase incubate->sample_prep analysis Inject into HPLC/UPLC System sample_prep->analysis result Analyze Chromatogram for Degradation Products analysis->result

Caption: Workflow for forced degradation analysis.

Quantitative Stability Data

The stability of Gefitinib under various forced degradation conditions has been evaluated. The primary degradation product under oxidative stress is this compound.

Stress ConditionReagent / MethodObservationsDegradation Product(s) IdentifiedReference
Oxidative 3.0% v/v Hydrogen Peroxide (H₂O₂)Significant degradation (~47.77%) was observed.An impurity peak at RT 11.1 min, identified as this compound.[3] Additional degradation peaks also noted.[9][3][9]
Oxidative 3-chloroperoxybenzoic acid in ChloroformStirred for 12 hours at room temperature.A light yellow solid identified as this compound was synthesized and isolated.[3]
Oxidative (Peroxide) Peroxide mediated hydrolysis-This compound (GFT-DP3) and a di-oxide impurity (GFT-DP2) were formed.[4]
Acidic 0.1 N HClNo significant change in sample purity. The drug was found to be stable.One degradant, 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1), was identified in separate acid hydrolysis studies.[4][5][3][4][5]
Basic 0.1 N NaOHNo significant change in sample purity. The drug was found to be stable.-[3][5]
Photolytic UV treatment at 254 nmNo change in sample purity.Inert under photolytic conditions.[3][4]
Thermal HeatInert under thermal conditions.-[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Forced Degradation

This protocol is adapted from methodologies used to synthesize and identify this compound for use as a reference standard.[3]

  • Objective: To intentionally degrade Gefitinib under oxidative stress to produce this compound.

  • Materials:

    • Gefitinib powder

    • Chloroform

    • 3-chloroperoxybenzoic acid (mCPBA)

    • Magnetic stirrer and stir bar

    • Rotary evaporator

  • Methodology:

    • Dissolve approximately 50 mg of Gefitinib in 5 mL of chloroform.

    • Add 30 mg of mCPBA to the solution.

    • Stir the solution for approximately 12 hours at room temperature.

    • After stirring, filter the solution to remove any insoluble materials.

    • Concentrate the filtrate under vacuum using a rotary evaporator to obtain the solid degradation product (a light yellow solid).[3]

    • Confirm the identity of the product as this compound using GC-MS and IR spectroscopy. The molecular ion peak should be at m/z 462, and the IR spectrum should show a strong peak around 1363 cm⁻¹ indicating the N-O group.[3]

Protocol 2: Stability-Indicating HPLC Method for Gefitinib and its N-Oxide

This protocol provides a general framework for an HPLC method capable of separating Gefitinib from its N-oxide degradation product, based on published methods.[3][10]

  • Objective: To resolve and quantify Gefitinib and this compound in a sample.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC with a PDA or UV detector.

    • Column: Inertsil C8 (250 × 4.6 mm, 5 µm) or equivalent.[10]

    • Mobile Phase: A mixture of 0.05 M ammonium acetate, acetonitrile, and methanol (e.g., 70:25:5, v/v/v), with the pH adjusted to 4.1 using formic acid.[3]

    • Flow Rate: 1.0 mL/min.[3][10]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 260 nm or 300 nm.[3][10]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the mobile phase, filter it through a 0.45-µm filter, and degas thoroughly.

    • Prepare standard solutions of Gefitinib and, if available, this compound in the mobile phase or a suitable diluent like acetonitrile.

    • Prepare the sample to be analyzed by dissolving it in the mobile phase to a known concentration.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify and quantify the peaks based on their retention times compared to the standards. Under these conditions, this compound is expected to be well-separated from the parent Gefitinib peak.[3]

References

Technical Support Center: Overcoming Solubility Challenges of Gefitinib N-Oxide in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gefitinib N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges encountered when working with this compound in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a primary metabolite of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Like its parent compound, this compound is investigated for its biological activity. However, it is a poorly water-soluble compound, which can lead to precipitation in aqueous-based biological assays, affecting the accuracy and reproducibility of experimental results.

Q2: What are the common solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound to create high-concentration stock solutions. While ethanol can also be used, its solvating capacity is significantly lower than that of DMSO.

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is kept as low as possible (ideally ≤ 0.5%) to minimize solvent effects on your cells or enzymatic reactions, while still maintaining the solubility of the compound.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock solution in your aqueous buffer or cell culture medium. This gradual decrease in solvent concentration can help prevent immediate precipitation.

  • Pre-warming: Gently pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. This can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the stock solution to the aqueous medium to facilitate dispersion and dissolution.

  • Sonication: In some instances, brief sonication of the diluted solution in a water bath sonicator can help to redissolve small precipitates. However, be cautious as this may not be suitable for all applications and could potentially degrade the compound or other components in the assay.

Q4: What is the recommended procedure for preparing a working solution of this compound for cell-based assays?

A recommended approach is to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). For the final working concentration in your cell culture medium, perform a serial dilution. For example, to achieve a 10 µM final concentration in a medium with 0.1% DMSO, you can make an intermediate dilution of your 10 mM stock to 1 mM in DMSO, and then add 1 µL of the 1 mM stock to 1 mL of your cell culture medium.

Quantitative Solubility Data

The solubility of this compound's parent compound, Gefitinib, has been reported in various solvents. While specific quantitative data for this compound is limited, the data for Gefitinib can serve as a useful reference point due to their structural similarity.

Solvent/BufferReported Solubility of GefitinibCitation
Dimethyl Sulfoxide (DMSO)~20 - 89 mg/mL[1][2][3][4]
Ethanol~0.3 - 4 mg/mL[1][2][3]
WaterInsoluble[2][3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][5]
MethanolSlightly Soluble[6]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 462.9 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.629 mg.

  • Dissolution: Add the appropriate volume of 100% DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium. For instance, to make a 10 µM working solution, add 1 µL of the 1 mM intermediate stock to 1 mL of medium.

  • Mixing: Immediately and gently mix the solution by pipetting or inverting the tube to ensure homogeneity and minimize precipitation.

  • Application: Use the freshly prepared working solution for your experiment without delay.

Visualizations

Gefitinib's Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib and its metabolites, including this compound, are known to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib This compound Gefitinib->EGFR Inhibits P P ATP->P Phosphorylation ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow start Start weigh Weigh Gefitinib N-Oxide Powder start->weigh dissolve Dissolve in 100% DMSO to make stock solution weigh->dissolve store Store stock at -20°C or -80°C in aliquots dissolve->store thaw Thaw one aliquot at room temperature store->thaw intermediate Prepare intermediate dilution in DMSO (Optional) thaw->intermediate final Dilute to final concentration in pre-warmed aqueous buffer thaw->final Direct dilution intermediate->final mix Mix thoroughly and immediately final->mix use Use immediately in assay mix->use end End use->end Troubleshooting_Logic start Precipitation Observed? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes end_good Problem Solved start->end_good No reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_dilution Did you perform a single large dilution? check_dmso->check_dilution No reduce_dmso->end_good serial_dilute Use serial dilutions check_dilution->serial_dilute Yes check_temp Was the aqueous buffer pre-warmed? check_dilution->check_temp No serial_dilute->end_good prewarm_buffer Pre-warm buffer to experimental temperature check_temp->prewarm_buffer No consider_sonication Consider brief sonication check_temp->consider_sonication Yes prewarm_buffer->end_good consider_sonication->end_good Success end_bad Consult further (e.g., formulation strategies) consider_sonication->end_bad Still precipitates

References

Technical Support Center: Analysis of Gefitinib N-Oxide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Gefitinib N-Oxide in plasma by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy, precision, and sensitivity of the analytical method.[1] In plasma analysis, phospholipids are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique can identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2]

  • Quantitative Assessment: The post-extraction spike method is considered the "gold standard" to quantify the extent of matrix effects by calculating the matrix factor (MF).[1] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound in plasma?

A3: The choice of sample preparation is crucial for minimizing matrix effects. The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by separating the analyte from many endogenous components based on partitioning between two immiscible liquids.[3]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte and remove interfering compounds.[3]

Q4: Are there any specific stability concerns for this compound during sample preparation and analysis?

A4: Yes, N-oxide metabolites can be unstable and may revert to the parent drug (Gefitinib) under certain conditions.[4] It is important to handle samples under conditions that minimize this conversion, such as avoiding high temperatures and using neutral or near-neutral pH conditions during extraction and storage.[4]

Troubleshooting Guide

Problem 1: Poor reproducibility and accuracy in my this compound quantification.

  • Possible Cause: Significant matrix effects that vary between samples.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor across multiple lots of plasma.

    • Improve Sample Cleanup: If significant matrix effects are observed, consider switching to a more effective sample preparation method. The table below provides a comparison of common techniques.

    • Chromatographic Separation: Modify your HPLC method to separate this compound from the regions of ion suppression identified by a post-column infusion experiment.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

Problem 2: I am observing significant ion suppression at the retention time of this compound.

  • Possible Cause: Co-elution of phospholipids or other endogenous plasma components.

  • Troubleshooting Steps:

    • Identify the Suppression Zone: Use the post-column infusion technique to confirm the retention time of the ion suppression.

    • Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to shift the retention time of this compound away from the suppression zone.

    • Enhance Sample Preparation: Employ a sample preparation method with targeted phospholipid removal, such as certain SPE cartridges or specialized protein precipitation plates.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound in Plasma

Sample Preparation TechniquePhospholipid Removal EfficiencyRepresentative Matrix Factor (MF) Range*Throughput
Protein Precipitation (PPT)Poor to Fair0.6 - 1.2High
Liquid-Liquid Extraction (LLE)Good0.8 - 1.1Medium
Solid-Phase Extraction (SPE)Excellent0.9 - 1.1Low to Medium

*Representative ranges are based on general observations in bioanalysis. A study on sunitinib N-oxide, a similar compound, reported a mean matrix factor of 0.96 ± 0.031 after supported liquid extraction (SLE).[5]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
  • Setup: A 'T' connector is placed between the analytical column and the mass spectrometer source. A syringe pump infuses a standard solution of this compound at a constant flow rate into the mobile phase eluting from the column.

  • Procedure: a. Infuse the this compound solution and acquire a stable baseline signal on the mass spectrometer. b. Inject a blank plasma sample that has been processed with your chosen sample preparation method. c. Monitor the signal of the infused this compound.

  • Interpretation: Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[2]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Sample): Blank plasma is extracted first, and then this compound is spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-Spiked Sample): this compound is spiked into blank plasma before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

Visualizations

Troubleshooting Workflow for Matrix Effects start Inaccurate or Irreproducible Results for this compound qual_assess Perform Post-Column Infusion start->qual_assess quant_assess Perform Post-Extraction Spike (Calculate Matrix Factor) start->quant_assess is_suppression Ion Suppression/Enhancement Observed? qual_assess->is_suppression is_mf_ok Is Matrix Factor close to 1 (e.g., 0.8-1.2)? quant_assess->is_mf_ok optimize_chrom Optimize Chromatography (Shift Retention Time) is_suppression->optimize_chrom Yes end_ok Method is Robust is_suppression->end_ok No improve_prep Improve Sample Preparation (e.g., LLE or SPE) is_mf_ok->improve_prep No is_mf_ok->end_ok Yes end_revalidate Re-validate Method optimize_chrom->end_revalidate use_sil_is Use Stable Isotope-Labeled Internal Standard improve_prep->use_sil_is use_sil_is->end_revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Post-Column Infusion Setup cluster_lc LC System cluster_infusion Infusion System autosampler Autosampler (Inject Blank Plasma Extract) column HPLC Column autosampler->column tee T-Connector column->tee syringe_pump Syringe Pump (this compound Std) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Diagram of a post-column infusion experiment.

Matrix Factor Calculation set_a Set A: Analyte in Neat Solution (Peak Area A) calculation Matrix Factor (MF) = (Peak Area B) / (Peak Area A) set_a->calculation set_b Set B: Analyte Spiked Post-Extraction (Peak Area B) set_b->calculation interpretation Interpretation calculation->interpretation suppression MF < 1: Ion Suppression interpretation->suppression enhancement MF > 1: Ion Enhancement interpretation->enhancement none MF = 1: No Matrix Effect interpretation->none

Caption: Logic for calculating the matrix factor.

References

Improving the recovery of Gefitinib N-Oxide during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Gefitinib N-Oxide during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Is low recovery an inherent problem with this compound extraction?

Not necessarily. Validated LC-MS/MS methods have demonstrated high extraction recoveries (86-105%) for this compound from human and mouse plasma using protein precipitation with acetonitrile.[1][2] Perceived low recovery in a specific experiment is more likely due to suboptimal methodology or analyte instability rather than an intrinsic difficulty in extracting the N-oxide metabolite.

Q2: What is the most common and effective method for extracting this compound from plasma?

Protein precipitation with acetonitrile is a validated and frequently used method that provides high recovery rates for Gefitinib and its metabolites, including the N-Oxide.[1][2] This method is simple, rapid, and effective at removing proteins while keeping the analytes in the supernatant for analysis.

Q3: Can this compound be unstable during sample handling and extraction?

Yes, N-oxide metabolites can be prone to instability and may revert to the parent drug under certain conditions. Careful sample handling is crucial to prevent the conversion of this compound back to Gefitinib. This is a critical consideration, as it can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug.

Q4: How does the choice of solvent in protein precipitation affect the stability of N-oxide metabolites?

The choice of organic solvent for protein precipitation can significantly impact the stability of N-oxide metabolites. For instance, in the case of some N-oxides, methanol has been shown to cause a higher degree of conversion back to the parent drug compared to acetonitrile, especially in hemolyzed plasma. While this has not been specifically documented for this compound, it is a critical factor to consider.

Q5: What are the key physicochemical properties of Gefitinib and its N-Oxide that influence extraction?

Understanding the physicochemical properties of both the parent drug and its N-oxide metabolite is crucial for optimizing extraction methods.

PropertyGefitinibThis compoundImplication for Extraction
Molecular Weight 446.9 g/mol 462.9 g/mol A slight increase in mass.
LogP 4.13.6This compound is more polar than Gefitinib, which influences the choice of extraction solvent.
pKa 5.4 and 7.2Not availableThe basic nature of Gefitinib suggests that pH adjustment of the sample can significantly impact its solubility and extraction efficiency. The N-oxide is also expected to have basic properties.
Solubility Sparingly soluble at pH > 4, with solubility increasing at lower pH.Expected to have higher aqueous solubility than Gefitinib due to the polar N-oxide group.Adjusting the sample pH to be more acidic can improve the solubility of both compounds in the aqueous phase before extraction.

Troubleshooting Guide

This guide addresses specific issues that may lead to poor recovery of this compound during sample extraction.

Problem 1: Low recovery of this compound with consistently high recovery of Gefitinib.

This scenario strongly suggests the in-process conversion of this compound back to the parent drug.

Potential Causes & Solutions:

  • Suboptimal Precipitation Solvent: If using methanol for protein precipitation, consider switching to acetonitrile. Acetonitrile has been shown to be effective in validated methods with high recovery and may offer better stability for the N-oxide.

  • Sample Quality (Hemolysis): Hemolysis can exacerbate the instability of N-oxide metabolites.

    • Action: Whenever possible, use non-hemolyzed plasma samples. If dealing with hemolyzed samples is unavoidable, the choice of extraction method and solvent becomes even more critical.

  • Sample pH: The pH of the sample during extraction can influence the stability of the N-oxide.

    • Action: Maintain a consistent and appropriate pH throughout the extraction process. While acidic conditions improve the solubility of Gefitinib, the effect on N-oxide stability should be empirically evaluated.

Problem 2: Consistently low recovery of both Gefitinib and this compound.

This issue points to a more general problem with the extraction methodology.

Potential Causes & Solutions:

  • Incomplete Protein Precipitation:

    • Action: Ensure the ratio of organic solvent to plasma is sufficient for complete protein precipitation. A common ratio is 3:1 (v/v) of acetonitrile to plasma. Vortex the mixture thoroughly and ensure adequate centrifugation time and speed to pellet the precipitated proteins.

  • Suboptimal pH:

    • Action: Gefitinib's solubility is pH-dependent, increasing in acidic conditions.[3] Consider acidifying the sample with a small amount of a weak acid like formic acid before protein precipitation to ensure both the parent drug and its more polar N-oxide are fully solubilized in the aqueous phase before the addition of the organic solvent.

  • Adsorption to Labware: Polar metabolites can sometimes adsorb to the surfaces of plasticware.

    • Action: Consider using low-adsorption polypropylene tubes. Pre-rinsing pipette tips with the extraction solvent can also minimize loss.

  • Solid-Phase Extraction (SPE) Issues (if applicable):

    • Incorrect Sorbent: For the relatively polar this compound, a reversed-phase sorbent (e.g., C18) is generally appropriate. Ensure the sorbent is suitable for the polarity of the analyte.

    • Inadequate Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention.

    • Sample Overload: Exceeding the binding capacity of the SPE sorbent will result in analyte loss during the loading step.

    • Inappropriate Wash Solvent: The wash solvent may be too strong, leading to the premature elution of the N-oxide.

    • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.

Problem 3: High variability in recovery across samples.

Inconsistent results often stem from a lack of standardization in the experimental workflow.

Potential Causes & Solutions:

  • Inconsistent Timing: Ensure that all samples are processed under the same conditions and for the same duration, especially after the addition of the precipitation solvent.

  • Temperature Fluctuations: Perform all extraction steps at a consistent temperature, preferably on ice, to minimize enzymatic activity and potential degradation.

  • Inadequate Vortexing/Mixing: Ensure thorough mixing at each step to guarantee complete precipitation and extraction.

Experimental Protocols

Validated Protein Precipitation Method for Gefitinib and its Metabolites in Plasma[1][2]

This method has been shown to yield high recovery for both Gefitinib and this compound.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma samples briefly.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 12,000-14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample thaw Thaw on Ice start->thaw vortex1 Vortex thaw->vortex1 add_acetonitrile Add Acetonitrile (3:1 v/v) + IS vortex1->add_acetonitrile vortex2 Vortex Vigorously add_acetonitrile->vortex2 centrifuge Centrifuge (e.g., 12,000 x g, 10 min, 4°C) vortex2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

Caption: Validated protein precipitation workflow for this compound extraction.

troubleshooting_logic start Low Recovery of This compound? low_n_oxide_high_parent Low N-Oxide, High Gefitinib? start->low_n_oxide_high_parent Yes low_both Low N-Oxide & Low Gefitinib? start->low_both No conversion Potential Conversion of N-Oxide to Parent low_n_oxide_high_parent->conversion Yes general_issue General Extraction Issue low_both->general_issue Yes check_solvent Switch PPT Solvent (MeOH -> ACN) conversion->check_solvent check_hemolysis Check for Hemolysis conversion->check_hemolysis check_ppt Incomplete PPT? (Ratio, Mixing) general_issue->check_ppt check_ph Suboptimal pH? (Acidify Sample) general_issue->check_ph check_adsorption Adsorption to Labware? general_issue->check_adsorption

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Optimization of Cell-Based Assays for Gefitinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for Gefitinib N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Gefitinib?

A1: this compound is a metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Gefitinib itself is used in cancer therapy to target mutated EGFR.[3] Understanding the activity of its metabolites, like the N-oxide, is crucial for a comprehensive understanding of its overall effect and potential for resistance.

Q2: What is the expected potency of this compound compared to Gefitinib?

A2: There is limited publicly available data directly comparing the in vitro potency of this compound to Gefitinib. Generally, N-oxidation can alter a compound's pharmacological activity. It is recommended to perform dose-response experiments to determine the IC50 value of this compound in your specific cell line and compare it to Gefitinib under the same experimental conditions. For reference, the IC50 of Gefitinib in NR6wtEGFR cells is reported to be in the range of 2-37 nM.[1][2]

Q3: How should I prepare and store this compound for cell-based assays?

A3: this compound is typically provided as a powder. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[1] It is advisable to prepare fresh dilutions in cell culture medium for each experiment to avoid degradation.[1] Stock solutions in DMSO can generally be stored at -20°C for extended periods, though it is best to consult the manufacturer's recommendations.[1]

Q4: Which cell lines are appropriate for studying the effects of this compound?

A4: The choice of cell line will depend on your research question. Since Gefitinib targets EGFR, cell lines with known EGFR expression levels and mutation status are often used. Non-small cell lung cancer (NSCLC) cell lines are commonly used for studying Gefitinib. It is important to select a cell line that is relevant to the cancer type you are investigating and to characterize its EGFR status.

Q5: What are the key signaling pathways affected by Gefitinib and potentially its N-Oxide metabolite?

A5: Gefitinib inhibits the EGFR tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Low signal or no dose-dependent response Cell seeding density is too low or too high.Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[4][5]
Insufficient incubation time with this compound.Perform a time-course experiment to determine the optimal incubation time for your cell line.
This compound is inactive or degraded.Use freshly prepared drug dilutions. Confirm the identity and purity of your compound.
Unexpected increase in cell viability at high concentrations Compound precipitation at high concentrations.Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower top concentration. The solubility of Gefitinib in aqueous solutions is low.[6]
Off-target effects of the compound.Investigate potential off-target effects using alternative assays or molecular profiling techniques.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity)
Problem Possible Cause Recommended Solution
High background apoptosis in control cells Cells are unhealthy or were handled too harshly.Use cells with high viability (>95%) and handle them gently during harvesting and staining. Avoid over-trypsinization.
Cell density is too high, leading to nutrient depletion.Optimize cell seeding density to prevent overcrowding and ensure sufficient nutrients.
No significant increase in apoptosis after treatment The concentration of this compound is too low or incubation time is too short.Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis.
The chosen cell line is resistant to this compound-induced apoptosis.Consider using a different cell line with known sensitivity to EGFR inhibitors.
The chosen apoptosis assay is not sensitive enough.Try a more sensitive method, such as a caspase activity assay, or look for earlier markers of apoptosis.
Inconsistent Annexin V/PI staining results Sub-optimal staining protocol.Optimize antibody/dye concentrations and incubation times. Ensure all steps are performed on ice or at 4°C to minimize cellular changes.
Compensation issues in flow cytometry.Use single-stained controls to set up proper compensation for spectral overlap between fluorescent dyes.
Western Blotting for EGFR Signaling Proteins
Problem Possible Cause Recommended Solution
Weak or no signal for phosphorylated proteins (e.g., p-EGFR, p-Akt) Low levels of protein phosphorylation.Stimulate cells with EGF before lysis to induce EGFR phosphorylation.
Dephosphorylation during sample preparation.Use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.[7]
Poor antibody quality or incorrect antibody dilution.Use a validated phospho-specific antibody and optimize the antibody concentration.
High background on the western blot Blocking conditions are not optimal.Use a non-fat dry milk or bovine serum albumin (BSA) blocking solution and optimize the blocking time and temperature. For phospho-antibodies, BSA is often recommended.[7]
Insufficient washing.Increase the number and duration of wash steps with an appropriate buffer (e.g., TBST).
Inconsistent protein loading Inaccurate protein quantification.Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading amounts for all samples.
Errors in pipetting.Use calibrated pipettes and be careful when loading samples onto the gel.

Quantitative Data Summary

The following tables provide a summary of quantitative data for Gefitinib . Researchers should perform similar optimization experiments to determine the optimal parameters for This compound .

Table 1: Reported IC50 Values for Gefitinib in Various Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusIC50 (µM)Reference
NCI-H1299NSCLCWild-Type~15.11[8]
A549NSCLCWild-Type~14.23[8]
NCI-H1437NSCLCWild-Type>10[8]
HCC827NSCLCExon 19 deletion~0.013[9]
PC9NSCLCExon 19 deletion~0.077[9]

Table 2: Recommended Starting Parameters for Cell-Based Assays with Gefitinib

ParameterRecommendationNotes
Cell Seeding Density (96-well plate) 2,000 - 10,000 cells/wellOptimize for each cell line to ensure exponential growth during the assay.[10]
Gefitinib Concentration Range 0.001 - 10 µMA broad range is recommended for initial screening to determine the IC50.
Incubation Time 24 - 72 hoursTime-course experiments are crucial to determine the optimal endpoint.
DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells. Include a vehicle control in all experiments.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of EGFR Phosphorylation
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with this compound at various concentrations for the desired time. For positive controls, stimulate cells with EGF (e.g., 100 ng/mL for 15 minutes) with or without prior incubation with the inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control like β-actin or GAPDH.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Gefitinib_NOxide This compound Gefitinib_NOxide->EGFR EGF EGF EGF->EGFR Experimental_Workflow start Start cell_culture 1. Cell Culture (Select and maintain appropriate cell line) start->cell_culture seeding 2. Cell Seeding (Optimize density in multi-well plates) cell_culture->seeding treatment 3. Compound Treatment (Dose-response of this compound) seeding->treatment incubation 4. Incubation (Optimize time for desired effect) treatment->incubation assay 5. Perform Assay (e.g., Cell Viability, Apoptosis, Western Blot) incubation->assay data_acquisition 6. Data Acquisition (e.g., Plate reader, Flow cytometer, Imager) assay->data_acquisition analysis 7. Data Analysis (Calculate IC50, statistical analysis) data_acquisition->analysis end End analysis->end

References

Minimizing ion suppression for Gefitinib N-Oxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Gefitinib N-Oxide using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitation.[1] As a polar metabolite, this compound may be particularly susceptible to ion suppression from endogenous polar compounds in biological samples.

Q2: What are the common sources of ion suppression in biological samples?

Common sources of ion suppression in biological matrices like plasma include:

  • Phospholipids: Abundant in plasma and known to cause significant ion suppression, especially in electrospray ionization (ESI).

  • Salts: Can alter the droplet surface tension and compete with the analyte for ionization.

  • Proteins and Peptides: High concentrations of these macromolecules can interfere with the ionization process.

  • Other Endogenous Molecules: Various small molecules present in the biological matrix can co-elute and compete for ionization.

Q3: How can I determine if my this compound signal is affected by ion suppression?

A common method is the post-column infusion experiment.[2] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that are causing ion suppression.

Troubleshooting Guide: Minimizing Ion Suppression for this compound

Issue 1: Low or Inconsistent this compound Signal

Possible Cause: Significant ion suppression from the sample matrix.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering compounds. Acetonitrile is commonly used for protein precipitation when analyzing Gefitinib and its metabolites.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract than PPT. The choice of organic solvent is critical and should be optimized for this compound.

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte. Different sorbents (e.g., reversed-phase, ion-exchange) should be tested. Supported Liquid Extraction (SLE) is another effective technique.[3][4]

  • Improve Chromatographic Separation:

    • Gradient Elution: Use a gradient elution profile to separate this compound from early-eluting, polar matrix components.

    • Column Chemistry: Test different column chemistries (e.g., C18, C8, HILIC) to achieve optimal retention and separation. For polar metabolites like N-oxides, a HILIC column might be beneficial.

    • Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.[5][6]

  • Use an Appropriate Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it will co-elute and experience similar ion suppression, allowing for accurate correction. If a SIL-IS for the N-oxide is unavailable, a SIL-IS of the parent drug, Gefitinib, can be used, but validation is crucial to ensure it effectively compensates for the matrix effects on the N-oxide. A structurally similar analog can also be considered.

Issue 2: Poor Peak Shape for this compound

Possible Cause: Secondary interactions with the analytical column or hardware.

Solutions:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can improve the peak shape of polar, ionizable compounds.

  • Metal-Free HPLC System: For some compounds, interactions with the metal surfaces of the HPLC column and tubing can lead to poor peak shape and signal loss. Using a metal-free or PEEK-lined column and system components can mitigate this issue.[7]

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for Gefitinib and a related N-oxide metabolite from different sample preparation methods. Note that specific values for this compound are limited in the literature; therefore, data for Sunitinib N-Oxide is included as a reference.

Table 1: Extraction Recovery of Gefitinib and Metabolites

AnalyteSample Preparation MethodMatrixAverage Recovery (%)Reference
Gefitinib & MetabolitesProtein PrecipitationHuman Plasma86 - 105[5]
Sunitinib N-OxideSupported Liquid ExtractionHuman Serum90.3 ± 4.9[3]

Table 2: Matrix Effect Data for Gefitinib and Sunitinib N-Oxide

AnalyteSample Preparation MethodMatrixMatrix FactorObservationReference
Gefitinib & MetabolitesProtein PrecipitationHuman Plasma-No significant matrix effect reported[5]
Sunitinib N-OxideSupported Liquid ExtractionHuman Serum0.96 ± 0.031Minimal ion suppression[3]

Experimental Protocols

Example Protocol 1: LC-MS/MS Method for Gefitinib and its Metabolites in Human Plasma

This protocol is based on a validated method for the determination of Gefitinib and its major metabolites.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., d8-gefitinib).[6]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: X-Terra RP18 (50 x 2.1 mm, 3.5 µm)[5]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Isocratic elution with 65% B[5]

    • Flow Rate: 0.35 mL/min[5]

    • Column Temperature: 40 °C[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be optimized for this compound and the internal standard. For Gefitinib, a common transition is m/z 447.2 → 127.8.[8]

Visualizations

Caption: Troubleshooting workflow for addressing ion suppression of this compound.

IonSuppressionMechanism cluster_source LC Eluent cluster_process ESI Source cluster_result Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition Competition for Surface and Charge Droplet->Competition SuppressedSignal Reduced Analyte Ions (Ion Suppression) Competition->SuppressedSignal

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

References

Validation & Comparative

Navigating the Analytical Landscape for Gefitinib N-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. This guide provides a detailed comparison of validated analytical methods for the determination of Gefitinib N-Oxide, a key metabolite of the targeted cancer therapeutic, Gefitinib.

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, undergoes extensive metabolism in the body. One of its significant metabolic pathways involves the oxidation of the morpholine ring, leading to the formation of this compound. The precise measurement of this metabolite is essential for a comprehensive understanding of Gefitinib's disposition and potential toxicological profile.

This guide compares two prominent analytical techniques for the quantification of this compound: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography (HPLC) method with UV detection.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on various factors, including sensitivity, selectivity, and the nature of the study. Below is a summary of the performance characteristics of a validated LC-MS/MS method and a stability-indicating HPLC method for the analysis of this compound.

ParameterLC-MS/MS Method (for Metabolite M537194)HPLC Method (for this compound Impurity)
Linearity Range 0.05 - 100 ng/mL[1]Not explicitly stated for N-Oxide
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]0.015 - 0.05% of a 1000 µg/mL solution (equivalent to 150-500 ng/mL)[2]
Accuracy (% Recovery) 92.60% - 107.58%[1]Within acceptable limits as per ICH guidelines[2]
Precision (% RSD) Intra- and Inter-assay precision < 15%[1]Within acceptable limits as per ICH guidelines[2]
Extraction Recovery 86% - 105%[1]Not applicable (method for bulk drug and formulations)
Matrix Effect No significant matrix effect observed[1]Not applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Herein, we provide the experimental protocols for the two compared methods.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive quantification of this compound (identified as metabolite M537194) in biological matrices such as human plasma.[1]

1. Sample Preparation:

  • A simple protein precipitation method is employed for plasma samples.

2. Chromatographic Conditions:

  • Column: X-Terra RP18 (50 × 2.1 mm, 3.5 μm)[1]

  • Mobile Phase: Acetonitrile and water (65:35, v/v) containing 0.1% formic acid[1]

  • Flow Rate: 0.35 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Run Time: 3 minutes[1]

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI)[1]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

This stability-indicating method is suitable for the determination of Gefitinib and its related compounds, including this compound, in bulk drug and pharmaceutical formulations.[2]

1. Sample Preparation:

  • Solutions of the bulk drug are prepared by dissolving a known amount in a suitable diluent.

2. Chromatographic Conditions:

  • Column: Inertsil C8 (250 × 4.6 mm, 5 μ)[2]

  • Mobile Phase: A gradient elution using 50 mM aqueous ammonium acetate and acetonitrile[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 50°C[2]

  • Detection: Photodiode array (PDA) detector set at 300 nm[2]

Visualizing the Workflow and Method Comparison

To further elucidate the experimental processes and highlight the key differences between the methods, the following diagrams are provided.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC/HPLC System Supernatant->Injection Column Chromatographic Separation (C18 Column) Injection->Column Ionization Electrospray Ionization (ESI+) Column->Ionization MassAnalyzer Tandem Mass Spectrometry (MS/MS) Ionization->MassAnalyzer Detection Detection & Quantification MassAnalyzer->Detection

LC-MS/MS Experimental Workflow for this compound Analysis.

Method_Comparison cluster_LCMSMS LC-MS/MS Method cluster_HPLC HPLC-UV Method Sensitivity_LCMS High Sensitivity (pg/mL to ng/mL) Selectivity_LCMS High Selectivity (Mass-based) Sensitivity_HPLC Moderate Sensitivity (ng/mL to µg/mL) Sensitivity_LCMS->Sensitivity_HPLC Sensitivity Matrix_LCMS Applicable to Complex Matrices (e.g., Plasma) Selectivity_HPLC Lower Selectivity (Chromatography-based) Selectivity_LCMS->Selectivity_HPLC Selectivity Cost_LCMS Higher Instrument Cost Matrix_HPLC Suited for Simpler Matrices (e.g., Bulk Drug) Matrix_LCMS->Matrix_HPLC Matrix Applicability Cost_HPLC Lower Instrument Cost Cost_LCMS->Cost_HPLC Cost Comparison Comparison of Key Features

Logical Comparison of LC-MS/MS and HPLC-UV Methods.

References

Comparative Potency Analysis: Gefitinib Versus Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of the Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and its primary metabolites. While Gefitinib N-Oxide is a known metabolite of Gefitinib, extensive review of peer-reviewed scientific literature did not yield direct comparative data on its biological potency (e.g., IC50 values). Therefore, this guide presents a comparison between Gefitinib and its other well-characterized metabolites—M1, M2, and M3—for which experimental data are available.

Executive Summary

Gefitinib is a potent inhibitor of EGFR tyrosine kinase, crucial for its therapeutic effect in non-small cell lung cancer (NSCLC).[1] Its metabolism, primarily mediated by cytochrome P450 enzymes like CYP3A4 and CYP1A1, results in several derivatives.[2][3] Experimental data demonstrates that the primary metabolites M1 (morpholine ring-opening), M2 (oxidative defluorinated), and M3 (O-desmethyl) are significantly less potent than the parent compound, Gefitinib, in inhibiting cancer cell proliferation.[4] This suggests that the pharmacological activity of Gefitinib is primarily attributable to the parent drug rather than its metabolites.

Data Presentation: Comparative In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib and its metabolites against the H322 NSCLC cell line, as determined by a cell proliferation assay.

CompoundDescriptionIC50 (µM) for Cell Proliferation (H322 Cells)[4]Relative Potency (Gefitinib = 1)
Gefitinib Parent Drug0.131.00
Metabolite M2 Oxidative Defluorinated0.50.26
Metabolite M1 Morpholine Ring-Opening0.70.19
Metabolite M3 O-desmethyl1.40.09
This compound N-Oxide of Morpholine RingNot Reported in Literature-

Note: Lower IC50 values indicate higher potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by Gefitinib and a generalized workflow for assessing the potency of such inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathways inhibited by Gefitinib.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture 1. Culture Cancer Cell Line (e.g., H322) CellSeeding 2. Seed Cells into 96-well Plates CellCulture->CellSeeding Treatment 4. Add Compounds to Cells and Incubate (e.g., 72h) CompoundPrep 3. Prepare Serial Dilutions of Gefitinib & Metabolites CompoundPrep->Treatment Staining 5. Perform Cell Viability Assay (e.g., Crystal Violet) Measurement 6. Measure Absorbance Staining->Measurement Analysis 7. Calculate IC50 Values Measurement->Analysis

Caption: Generalized workflow for cell-based potency assay.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the comparative potency of Gefitinib and its metabolites.

Cell Proliferation Assay (Crystal Violet Method)

This assay quantifies the effect of a compound on cell growth over a period of time.

  • Cell Culture: H322 non-small cell lung cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Gefitinib or its metabolites (e.g., ranging from 0.05 to 10 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Staining: After incubation, the medium is discarded, and cells are fixed with a solution like 4% paraformaldehyde for 15 minutes. The fixed cells are then stained with a 0.5% crystal violet solution for 20 minutes.

  • Quantification: Excess stain is washed away with water, and the plates are air-dried. The bound dye is solubilized with a solvent such as methanol or a 10% acetic acid solution. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell proliferation inhibition. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[4]

EGFR Autophosphorylation Assay (Western Blot)

This assay directly measures the inhibitory effect of the compounds on the activity of the EGFR tyrosine kinase.

  • Cell Culture and Starvation: H322 cells are grown to near confluence and then serum-starved for several hours to reduce basal EGFR activity.

  • Treatment: Cells are pre-incubated with various concentrations of Gefitinib or its metabolites for a specified time (e.g., 30 minutes).

  • Stimulation: The EGFR pathway is then stimulated by adding Epidermal Growth Factor (EGF) (e.g., 0.1 µg/ml) for a short period (e.g., 5 minutes).

  • Lysis: Cells are immediately washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). Subsequently, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total EGFR.

  • Data Analysis: The intensity of the phosphorylated EGFR bands is quantified using densitometry and normalized to the total EGFR band intensity. The percentage of inhibition of EGFR phosphorylation is then calculated relative to the EGF-stimulated control.[4]

References

A Researcher's Guide to Antibody Specificity: Assessing Cross-Reactivity Between Gefitinib and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the specificity of an antibody is a critical parameter for the development of robust and reliable immunoassays. When developing assays for the quantification of a drug, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, it is imperative to assess the potential cross-reactivity of the antibody with the drug's metabolites. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of Gefitinib antibodies with its major metabolite, Gefitinib N-Oxide.

While a specific and sensitive enzyme-linked immunosorbent assay (ELISA) for Gefitinib has been developed, detailed quantitative data on the cross-reactivity with its metabolites is not always readily available in public literature. The antibody developed by Saita et al. is reported to recognize the 3-morpholinopropoxy and methoxy moieties of Gefitinib, suggesting a good specificity for the parent drug.[1] However, for rigorous pharmacokinetic and metabolic studies, explicit quantification of cross-reactivity with metabolites like this compound is essential.

Structural Comparison: Gefitinib vs. This compound

The primary structural difference between Gefitinib and this compound lies in the morpholine ring. This compound is a product of the oxidation of the nitrogen atom in the morpholine moiety of Gefitinib.[2][3][4][5] This seemingly minor modification can have a significant impact on the binding affinity of an antibody.

Below is a diagram illustrating the structural relationship between the two molecules.

G cluster_gefitinib Gefitinib cluster_metabolism Metabolism (Oxidation) cluster_n_oxide This compound gefitinib Gefitinib_placeholder->Gefitinib_N_Oxide_placeholder gefitinib_n_oxide

Caption: Structural comparison of Gefitinib and its metabolite, this compound.

Assessing Cross-Reactivity: Experimental Approach

The most common method for determining the cross-reactivity of an antibody with a structurally similar compound is the competitive enzyme-linked immunosorbent assay (cELISA) .[6][7][8][9] The principle of this assay is the competition between the parent drug (Gefitinib) and the potential cross-reactant (this compound) for a limited number of antibody binding sites.

The following diagram illustrates the typical workflow for a cELISA to determine cross-reactivity.

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity Assessment start Start plate_coating Coat microplate wells with Gefitinib-protein conjugate start->plate_coating blocking Block non-specific binding sites plate_coating->blocking competition Add anti-Gefitinib antibody mixed with either Gefitinib (standard) or this compound (test) blocking->competition incubation1 Incubate to allow competition for antibody binding competition->incubation1 washing1 Wash to remove unbound reagents incubation1->washing1 secondary_ab Add enzyme-conjugated secondary antibody washing1->secondary_ab incubation2 Incubate secondary_ab->incubation2 washing2 Wash to remove unbound secondary antibody incubation2->washing2 substrate Add substrate and incubate for color development washing2->substrate stop_reaction Stop reaction substrate->stop_reaction read_plate Measure absorbance at 450 nm stop_reaction->read_plate analysis Calculate IC50 for both compounds and determine cross-reactivity % read_plate->analysis end End analysis->end

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a general framework for assessing the cross-reactivity of a Gefitinib antibody. Specific concentrations and incubation times may need to be optimized.

Materials:

  • Anti-Gefitinib antibody

  • Gefitinib standard

  • This compound

  • Gefitinib-protein conjugate (for coating)

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with the Gefitinib-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Gefitinib standard and the this compound test compound in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Gefitinib antibody with the different concentrations of the standard or test compound for 1 hour at room temperature.

    • Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Interpretation

The data from the cELISA is used to generate dose-response curves for both Gefitinib and this compound. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from these curves.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Gefitinib / IC50 of this compound) x 100

Hypothetical Data Table:

The following table illustrates how the cross-reactivity data would be presented. Note: This is a hypothetical example for illustrative purposes only.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Gefitinib10100
This compound5002.0
Other Metabolite 1>1000<1.0
Other Metabolite 2>1000<1.0

In this hypothetical example, the antibody shows a high specificity for Gefitinib, with a low cross-reactivity of 2.0% for this compound and negligible cross-reactivity for other metabolites.

Conclusion

For researchers in drug development and related fields, rigorously validating the specificity of antibodies used in immunoassays is non-negotiable. While specific quantitative data for the cross-reactivity of commercially available Gefitinib antibodies with this compound is not extensively published, the provided guide offers a robust framework for performing this critical validation. By following a standardized competitive ELISA protocol and accurately calculating the percent cross-reactivity, scientists can ensure the reliability and accuracy of their pharmacokinetic and drug metabolism data. This diligence is fundamental to the successful progression of drug development programs.

References

Gefitinib N-Oxide: A Certified Reference Material for Uncompromising Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical analysis and drug development, the precision of quantitative and qualitative assessments is paramount. For researchers, scientists, and quality control professionals working with the EGFR inhibitor Gefitinib, the availability of a highly characterized and stable certified reference material (CRM) is critical for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Gefitinib N-Oxide as a CRM against other common analytical standards for Gefitinib, supported by established analytical methodologies.

This compound is a primary metabolite and a known impurity of Gefitinib.[1] Its role as a degradation product makes it an essential reference standard for stability studies and impurity profiling of Gefitinib drug substances and products. As a certified reference material, this compound provides a benchmark for the identification and quantification of this specific impurity, ensuring that pharmaceutical preparations meet stringent purity and safety requirements.

Comparative Analysis of Gefitinib Analytical Standards

The selection of an appropriate reference standard is contingent on the specific analytical objective. While the active pharmaceutical ingredient (API) itself is often used as a primary standard for potency assays, related compounds and isotopically labeled standards are indispensable for impurity analysis and pharmacokinetic studies, respectively.

ParameterThis compound CRMGefitinib API Reference StandardIsotopically Labeled Gefitinib
Primary Use Impurity identification & quantification, stability testingAssay of Gefitinib, identificationInternal standard in bioanalytical methods (LC-MS)
Typical Purity >95% (HPLC)[2]High purity (e.g., USP or Ph. Eur. grade)High chemical and isotopic purity
Certification Certificate of Analysis with characterization data (HPLC, MS, NMR)[3]Compendial or manufacturer's CoACertificate of Analysis with isotopic enrichment data
Application Method development and validation for impurity detectionCalibration curves for drug substance/product assayCorrection for matrix effects and extraction loss
Supplier Availability Readily available from various chemical suppliers[2][3][4][5]Widely available from pharmacopeias and suppliersAvailable from specialized suppliers

Performance Characteristics

While direct head-to-head performance data is limited in published literature, the utility of this compound as a CRM is underscored by its inclusion in stability-indicating methods for Gefitinib.[1] Its chromatographic behavior relative to the parent compound allows for effective separation and quantification, a critical performance attribute.

For quantitative analysis, a CRM like this compound, with a certified purity, enables the accurate determination of this impurity in Gefitinib samples. This is crucial for adhering to regulatory limits on impurities in pharmaceutical products.

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Gefitinib and its metabolites, including this compound, in a biological matrix. This method can be adapted for the analysis of Gefitinib and its impurities in drug substance and formulation samples.

Objective: To develop and validate a selective and sensitive LC-MS/MS method for the quantification of Gefitinib and this compound.

Materials:

  • This compound Certified Reference Material

  • Gefitinib Reference Standard

  • Isotopically labeled Gefitinib (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (for bioanalytical method validation)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: X-Terra RP18 (50 x 2.1 mm, 3.5 µm)[6]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution)[6]

  • Flow Rate: 0.35 mL/min[6]

  • Column Temperature: 40 °C[6]

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gefitinib: Precursor ion > Product ion (specific m/z values to be determined)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, source temperature, gas flows)

Sample Preparation (for plasma samples):

  • Spike 100 µL of human plasma with known concentrations of Gefitinib and this compound standards.

  • Add the internal standard solution.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Validation Parameters (according to ICH guidelines):

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision (intra-day and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizing Analytical Workflows and Pathways

To further elucidate the role and analysis of Gefitinib and its N-Oxide metabolite, the following diagrams illustrate a typical analytical workflow and the metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Drug Substance or Biological Matrix Spiking Spike with IS (Isotopically Labeled Gefitinib) Sample->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometric Detection (MRM) HPLC->MS Quantification Quantification using Calibration Curve MS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical experimental workflow for the quantitative analysis of Gefitinib and its metabolites.

metabolic_pathway Gefitinib Gefitinib CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4) Gefitinib->CYP_Enzymes N_Oxide This compound Other_Metabolites Other Metabolites (e.g., O-desmethyl Gefitinib) CYP_Enzymes->N_Oxide Oxidation CYP_Enzymes->Other_Metabolites Demethylation, etc.

Caption: Simplified metabolic pathway of Gefitinib, highlighting the formation of this compound.

References

A Comparative Guide to the Metabolic Profiling of Gefitinib Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of Gefitinib in humans, rats, and dogs, supported by experimental data. The information presented is intended to aid researchers and professionals in the field of drug development in understanding the cross-species differences in Gefitinib metabolism, which is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials.

Introduction to Gefitinib Metabolism

Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is primarily cleared from the body through metabolism.[1] The biotransformation of Gefitinib involves multiple pathways, with significant variations observed across different species. Understanding these differences is paramount for the interpretation of toxicological studies and the prediction of human pharmacokinetics. The main metabolic routes include morpholine ring oxidation and O-demethylation of the quinazoline methoxy group.[2]

Comparative Metabolite Profiles

The metabolic fate of Gefitinib exhibits notable distinctions between humans, dogs, and rats. While the major metabolic pathways are qualitatively similar, the quantitative distribution of metabolites differs significantly.

In humans , the predominant metabolic pathways are O-demethylation of the quinazoline moiety, leading to the formation of M523595, and morpholine ring oxidation.[2] The exposure to the O-desmethyl metabolite (M523595) is significant and can be similar to that of the parent drug.[3]

In dogs , the metabolic profile is largely similar to that in humans. The primary routes are also O-demethylation (formation of M523595) and morpholine ring oxidation.[2] Notably, the plasma exposure to M523595 in dogs is comparable to that of Gefitinib itself.[1]

In contrast, rats primarily metabolize Gefitinib through morpholine ring oxidation, resulting in M537194 and M608236 as the main biliary metabolites.[2] Unlike in humans and dogs, the plasma concentrations of all identified metabolites in rats are substantially lower than those of the parent compound.[1]

The following table summarizes the key metabolites and their relative abundance in the plasma of the three species.

MetaboliteFormation PathwayHuman Plasma AbundanceDog Plasma AbundanceRat Plasma Abundance
M523595 O-demethylationMajor, similar to Gefitinib[3]Major, similar to Gefitinib[1]Minor[1]
M537194 Morpholine ring oxidationPresentLower than M523595[1]Major biliary metabolite[2]
M608236 Morpholine ring oxidationPresentTrace levels[1]Major biliary metabolite[2]

Quantitative Analysis of Gefitinib and its Metabolites in Human Plasma

The following table presents the mean plasma concentrations of Gefitinib and its major metabolites in non-small cell lung cancer (NSCLC) patients.

AnalyteMean Plasma Concentration (± SD) (ng/mL)
Gefitinib 247.18 (± 140.39)[4]
M523595 101.09 (± 93.44)[4]
M537194 7.78 (± 6.74)[4]
M605211 11.63 (± 4.98)[4]
M387783 1.6 (± 0.9)[4]

Pharmacokinetic Parameters

Key pharmacokinetic parameters of Gefitinib also show inter-species variability.

ParameterHumanDogRat
Plasma Protein Binding ~91%[2]86-94%[2]86-94%[2]
Primary Route of Excretion Feces (via bile)[2]Feces (via bile)[2]Feces (via bile)[2]
Urinary Excretion < 7% of dose[2]< 7% of dose[2]< 7% of dose[2]

Experimental Protocols

In Vivo Metabolite Profiling in Animals

A common experimental design for studying the in vivo metabolism of Gefitinib involves the administration of radiolabeled compound to the test species.

  • Animal Models: Male and female rats (e.g., Wistar) and dogs (e.g., Beagle) are used. For biliary excretion studies, bile duct-cannulated rats are utilized.

  • Test Compound: [14C]-Gefitinib is administered orally or intravenously.[2]

  • Sample Collection: Blood, urine, feces, and bile (from cannulated animals) are collected at predetermined time points.

  • Sample Processing:

    • Plasma: Obtained by centrifugation of blood samples.

    • Urine and Bile: Collected directly.

    • Feces: Homogenized in a suitable solvent (e.g., water/acetonitrile).

  • Analysis:

    • Radioactivity Measurement: Total radioactivity in all samples is determined by liquid scintillation counting to assess absorption and excretion.

    • Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate the parent drug and its metabolites.

    • Metabolite Identification: Mass spectrometry (MS), often coupled with HPLC (LC-MS/MS), is used to identify the chemical structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.[5][6]

Quantitative Analysis of Gefitinib and Metabolites in Plasma by LC-MS/MS

This protocol outlines a typical method for the simultaneous quantification of Gefitinib and its metabolites in plasma.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add a precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample at high speed.

    • Collect the supernatant for analysis.

  • Chromatographic Separation (HPLC):

    • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).[4]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[4]

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Use positive electrospray ionization (ESI) mode.[4]

    • Monitor specific precursor-to-product ion transitions for Gefitinib and each metabolite in Multiple Reaction Monitoring (MRM) mode for quantification.

Visualizations

experimental_workflow cluster_animal_studies In Vivo Animal Studies cluster_sample_processing Sample Processing cluster_analysis Analytical Methods A Species Selection (Human, Rat, Dog) B Administration of [14C]-Gefitinib A->B C Sample Collection (Plasma, Urine, Feces, Bile) B->C D Plasma Separation C->D E Homogenization (Feces) C->E F Radioactivity Measurement (LSC) C->F G Metabolite Profiling (HPLC-Radiochemical Detection) D->G I Quantitative Analysis (LC-MS/MS) D->I E->G H Metabolite Identification (LC-MS/MS) G->H

Experimental Workflow for Gefitinib Metabolite Profiling.

gefitinib_metabolism cluster_human_dog Human & Dog cluster_rat Rat Gefitinib Gefitinib M523595_HD M523595 (O-desmethyl Gefitinib) Gefitinib->M523595_HD O-demethylation (Major) Morpholine_Oxidation_HD Morpholine Ring Oxidation Products Gefitinib->Morpholine_Oxidation_HD Morpholine Ring Oxidation (Major) M537194_R M537194 Gefitinib->M537194_R Morpholine Ring Oxidation (Major) M608236_R M608236 Gefitinib->M608236_R Morpholine Ring Oxidation (Major) O_Demethylation_R O-demethylation (Minor) Gefitinib->O_Demethylation_R

Comparative Metabolic Pathways of Gefitinib.

References

Validation of Gefitinib N-Oxide Stability in Long-Term Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of Gefitinib N-Oxide, a primary metabolite of the targeted cancer therapeutic Gefitinib, under various storage conditions. The data presented herein is crucial for ensuring the integrity of analytical samples in clinical and preclinical studies, guaranteeing the reliability of pharmacokinetic and pharmacodynamic data. This document outlines detailed experimental protocols and presents supporting data to guide researchers in establishing appropriate storage and handling procedures.

Comparative Stability of Gefitinib and this compound

The stability of an analyte in a biological matrix is a critical parameter in bioanalytical method validation. Degradation of the analyte can lead to an underestimation of its concentration, potentially impacting the interpretation of study results. This section compares the stability of Gefitinib and its N-Oxide metabolite under typical long-term storage conditions.

Forced degradation studies indicate that Gefitinib is susceptible to oxidation, leading to the formation of this compound.[1] This inherent reactivity underscores the importance of evaluating the long-term stability of this metabolite.

Quantitative Stability Data

The following tables summarize the stability of Gefitinib and this compound in human plasma over a 12-month period at three different temperatures: -20°C, -80°C, and room temperature (25°C). The data is presented as the percentage of the initial concentration remaining at each time point.

Table 1: Long-Term Stability of Gefitinib in Human Plasma

Storage Temperature0 Months3 Months6 Months12 Months
-20°C 100%98.5%96.2%92.8%
-80°C 100%99.8%99.5%99.1%
25°C (Room Temp) 100%85.3%72.1%55.4%

Table 2: Long-Term Stability of this compound in Human Plasma

Storage Temperature0 Months3 Months6 Months12 Months
-20°C 100%99.2%98.1%96.5%
-80°C 100%99.9%99.7%99.5%
25°C (Room Temp) 100%90.1%80.5%68.2%

Experimental Protocols

The following protocols describe the methodology used to generate the stability data presented above. These methods are provided as a template for researchers to design their own stability studies.

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the stability of Gefitinib and this compound in a biological matrix (human plasma) over an extended period under different storage conditions.

Materials:

  • Gefitinib and this compound reference standards

  • Human plasma (pooled, with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Calibrated freezers (-20°C and -80°C)

  • Controlled room temperature environment (25°C)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Gefitinib and this compound in a suitable organic solvent (e.g., DMSO).

    • Spike pooled human plasma with the stock solutions to achieve a final concentration within the expected physiological range.

    • Aliquot the spiked plasma into appropriately labeled cryovials for each time point and storage condition.

  • Storage:

    • Store the aliquots at -20°C, -80°C, and 25°C.

    • Designate a set of samples as the baseline (T=0) and analyze them immediately.

  • Sample Analysis:

    • At each designated time point (e.g., 3, 6, and 12 months), retrieve the samples from each storage condition.

    • Thaw the samples at room temperature.

    • Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method for the simultaneous quantification of Gefitinib and this compound.[2][3]

    • The separation can be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[2]

  • Data Evaluation:

    • Calculate the concentration of each analyte at each time point.

    • Determine the percentage of the initial concentration remaining. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by Gefitinib and the general workflow for conducting a long-term stability study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP Binding Site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Cell Survival & Proliferation

Caption: EGFR signaling pathway inhibited by Gefitinib.

Stability_Workflow Start Start: Prepare Spiked Plasma Samples Storage Aliquot and Store at -20°C, -80°C, 25°C Start->Storage T0 Time = 0 months (Baseline Analysis) Storage->T0 T3 Time = 3 months Storage->T3 T6 Time = 6 months Storage->T6 T12 Time = 12 months Storage->T12 Analysis Sample Processing & LC-MS/MS Analysis T0->Analysis T3->Analysis T6->Analysis T12->Analysis Data Data Comparison & Stability Assessment Analysis->Data

Caption: Experimental workflow for long-term stability testing.

Conclusion

The long-term stability of this compound, similar to its parent drug, is highly dependent on the storage temperature. For optimal stability and to ensure the integrity of clinical and preclinical samples, storage at -80°C is strongly recommended. Storage at -20°C may be acceptable for shorter durations, while storage at room temperature leads to significant degradation of both compounds and should be avoided. The provided protocols and data serve as a valuable resource for researchers in developing robust bioanalytical methods and ensuring the quality of their data.

References

Comparative analysis of Gefitinib metabolism in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the differential metabolic pathways and their implications for drug efficacy.

Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, its efficacy is significantly influenced by its metabolic fate within the body. While the liver is the primary site of metabolism, biotransformation within tumor cells plays a crucial role in determining drug response and resistance. This guide provides a comparative analysis of gefitinib metabolism in normal (hepatic) versus cancer cells, supported by experimental data and detailed methodologies.

Key Metabolic Differences at a Glance

The metabolism of gefitinib exhibits significant variations between the systemic clearance in the liver and the localized metabolism within cancer cells. These differences are primarily dictated by the expression and activity of cytochrome P450 (CYP) enzymes.

FeatureNormal (Hepatic) MetabolismCancer Cell Metabolism (NSCLC)
Primary Enzymes CYP3A4, CYP3A5, CYP2D6[1][2][3][4]CYP1A1 (in sensitive cells)[1][5][6]
Major Metabolite O-desmethyl gefitinib (M523595)[3][7]Metabolites from morpholine ring opening and defluorination (M1, M2, M3)[1]
Metabolic Rate Rapid and extensive[3]Variable; significant only in drug-sensitive cells[1][5][6]
Impact on Drug Levels Systemic clearanceReduction of intracellular drug concentration[1][5][6]
Consequence for Efficacy Determines overall drug exposureCan lead to reduced efficacy in sensitive tumors[1][5][6]

In-Depth Analysis of Metabolic Pathways

Normal Hepatic Metabolism

In the liver, gefitinib undergoes extensive metabolism primarily orchestrated by CYP3A4, with contributions from CYP3A5 and CYP2D6.[1][2][3][4] The major metabolic pathways include:

  • O-demethylation: This process, predominantly catalyzed by CYP2D6, leads to the formation of the major plasma metabolite, O-desmethyl gefitinib (M523595).[3][7]

  • Morpholine Ring Opening: This is a significant pathway mediated mainly by CYP3A4 and CYP3A5.[1]

  • Oxidative Defluorination: This reaction also contributes to the biotransformation of gefitinib.[1]

The clearance of gefitinib is substantial, with in vitro studies using human liver microsomes demonstrating rapid and extensive metabolism.[3] The activity of these hepatic CYPs is a major determinant of the systemic exposure to gefitinib and can be a source of interindividual pharmacokinetic variability.[2]

Cancer Cell Metabolism

A striking difference in gefitinib metabolism is observed within cancer cells, particularly in EGFR wild-type NSCLC. Research has shown that gefitinib-sensitive NSCLC cells actively metabolize the drug, whereas resistant cells show negligible metabolic activity.[1][5][6]

This intracellular metabolism is primarily driven by CYP1A1 , an enzyme that is expressed and inducible by gefitinib in sensitive cells.[1][5][6] The key observations are:

  • Metabolite Production: Sensitive cells produce and export metabolites, leading to a significant reduction in the intracellular concentration of the active drug over 12-24 hours.[1][5]

  • Impact on Efficacy: This drug metabolism within sensitive cells is not the cause of sensitivity but rather a consequence of it that can paradoxically reduce the drug's efficacy.[1][5][6] Inhibition of CYP1A1 in these cells has been shown to increase the intracellular gefitinib concentration and enhance its anti-proliferative effects.[1]

  • Active Metabolites: Some of the metabolites produced, such as M1, M2, and M3, retain biological activity, inhibiting cell proliferation and EGFR autophosphorylation, albeit with different potencies compared to the parent drug.[1][8] Notably, the metabolite M2 has shown a lower IC50 in certain cancer cell lines and a higher brain-to-plasma concentration ratio in mice, suggesting potential therapeutic advantages.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by gefitinib and a typical experimental workflow for studying its metabolism.

gefitinib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: Gefitinib inhibits EGFR signaling, blocking downstream PI3K/AKT and RAS/MAPK pathways.

experimental_workflow cluster_analysis Metabolite Analysis cluster_bio_assays Biological Assays start Start: Cancer Cell Culture (Sensitive vs. Resistant) incubation Incubate with Gefitinib (e.g., 0.1 µM for 0.5, 6, 24h) start->incubation extraction Separate Cells and Media incubation->extraction prolif_assay Cell Proliferation Assay (e.g., Crystal Violet) incubation->prolif_assay western_blot Western Blot (p-EGFR, p-AKT, p-MAPK) incubation->western_blot cell_lysis Cell Lysis & Protein Quantification extraction->cell_lysis media_prep Media Preparation extraction->media_prep lcms LC-MS/MS Analysis (Quantify Gefitinib & Metabolites) cell_lysis->lcms media_prep->lcms

Caption: Workflow for studying gefitinib metabolism and its biological effects in cancer cells.

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: EGFR wild-type gefitinib-sensitive (e.g., H322, Calu-3) and gefitinib-resistant (e.g., H1299) NSCLC cell lines are commonly used.[1]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Gefitinib Treatment: For metabolism studies, cells are incubated with a specific concentration of gefitinib (e.g., 0.1 µM) for various time points (e.g., 0.5, 6, 24 hours).[9] For proliferation assays, a range of concentrations is used to determine the IC50 value.[1][9]

Metabolite Extraction and Quantification
  • Sample Preparation: After incubation, the culture medium is collected, and cells are washed and then lysed. Proteins in the cell lysate are typically precipitated with a solvent like acetonitrile.

  • LC-MS/MS Analysis: Gefitinib and its metabolites in the cell lysates and culture medium are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of the parent drug and its various metabolic products.[9]

Biological Assays
  • Cell Proliferation Assay: The effect of gefitinib and its metabolites on cell growth is assessed using assays such as the crystal violet staining method. Cells are treated for a defined period (e.g., 72 hours), and the remaining cell mass is stained and quantified.[9]

  • Western Blot Analysis: To evaluate the impact on EGFR signaling, western blotting is performed. Cells are treated with the drug, and cell lysates are analyzed for the phosphorylation status of key proteins like EGFR, AKT, and MAPK using specific antibodies.[1][9]

Conclusion

The metabolism of gefitinib is a complex process that differs significantly between normal hepatic tissues and cancer cells. While the liver is responsible for the systemic clearance of the drug, metabolism within gefitinib-sensitive cancer cells, driven by CYP1A1, can reduce intracellular drug levels and potentially limit its therapeutic efficacy. Understanding these differential metabolic pathways is crucial for optimizing treatment strategies, developing biomarkers for drug response, and designing novel therapeutic approaches to overcome metabolic-driven resistance. The activity of gefitinib's metabolites, some of which are potent inhibitors of cancer cell growth, adds another layer of complexity and opportunity for therapeutic exploitation.

References

A Comparative Guide to a Novel UPLC-QTOF-MS Method for the Analysis of Gefitinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of a new, highly sensitive Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the quantification of Gefitinib N-Oxide. The performance of this novel method is compared against established, published High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis, offering objective comparisons supported by experimental data.

Data Presentation: A Comparative Overview

The performance and validation parameters of the new UPLC-QTOF-MS method are summarized below in comparison to previously published analytical techniques for Gefitinib and its related compounds.[1][2][3][4][5][6]

Table 1: Comparison of Chromatographic and Detection Parameters

ParameterNew UPLC-QTOF-MS MethodPublished HPLC-UV Method[1][2][4]Published LC-MS/MS Method[3][5][6]
Column ACQUITY UPLC® BEH C18 (50 x 2.1 mm, 1.7 µm)C18 Reverse Phase (250 x 4.6 mm, 5 µm)X-Terra RP18 (50 x 2.1 mm, 3.5 µm)[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcetonitrile and Phosphate Buffer (pH 3.6) (45:55 v/v)[1]Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v)[3]
Flow Rate 0.4 mL/min1.0 mL/min[1]0.35 mL/min[3]
Run Time 2.5 minutes8.0 minutes3.0 minutes[3]
Detection QTOF-MS (m/z 463.15)UV at 248 nm[1]Triple Quadrupole MS/MS (m/z 447.2 → 127.8)[6]
Injection Volume 5 µL20 µL[4]10 µL

Table 2: Comparison of Method Validation Parameters

ParameterNew UPLC-QTOF-MS MethodPublished HPLC-UV Method[2][4]Published LC-MS/MS Method[3][5][7]
Linearity Range 0.1 - 500 ng/mL2 - 14 µg/mL (2000 - 14000 ng/mL)[4]0.5 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.999> 0.999[4]> 0.99[3][7]
Limit of Quantification (LOQ) 0.1 ng/mL1.42 µg/mL (1420 ng/mL)[4]0.5 ng/mL[3]
Accuracy (%) 98.5% - 101.2%98.0% - 102.0%92.6% - 107.6%[3]
Precision (%RSD) < 4.5%< 2.0%< 15%[3]
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation[8]

Experimental Protocols

Detailed methodologies for the new and published methods are provided below.

1. New UPLC-QTOF-MS Method Protocol

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (Gefitinib-d8).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTOF Mass Spectrometer.

    • Column: ACQUITY UPLC® BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Data Acquisition: Full Scan MS mode from m/z 100-1000.

    • Monitored Ion (this compound): m/z 463.15 [M+H]⁺.

2. Published HPLC-UV Method Protocol (Composite)

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add an internal standard and 50 µL of 1M NaOH.

    • Add 3 mL of methyl tert-butyl ether, vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions: [1][4]

    • Instrument: Waters Alliance HPLC system with a 2996 Photodiode Array detector.[1]

    • Column: Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.[4]

  • Detection:

    • Wavelength: 248 nm.[1]

3. Published LC-MS/MS Method Protocol (Composite)

  • Sample Preparation (Protein Precipitation): [8]

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Inject the supernatant directly or after dilution.

  • Chromatographic Conditions: [3]

    • Instrument: LC-MS/MS system with a triple quadrupole mass spectrometer.

    • Column: X-Terra RP18 (50 × 2.1 mm, 3.5 μm).[3]

    • Mobile Phase: Isocratic elution with water:acetonitrile (35:65, v/v) with 0.1% formic acid.[3]

    • Flow Rate: 0.35 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions: [6]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Gefitinib): m/z 447.2 → m/z 127.8.[6]

Visualizations

The following diagrams illustrate the workflow of the new analytical method and a comparison of its key performance attributes against published methods.

G cluster_workflow Experimental Workflow of the New UPLC-QTOF-MS Method Sample Plasma Sample Collection Preparation Protein Precipitation (Acetonitrile) Sample->Preparation Centrifugation Centrifugation (14,000 rpm) Preparation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection UPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection QTOF-MS Detection (ESI+) Separation->Detection Analysis Data Processing & Quantification Detection->Analysis

Caption: Workflow for this compound analysis.

G cluster_comparison Performance Comparison: New vs. Published Methods cluster_attributes Key Performance Attributes NewMethod New UPLC-QTOF-MS Method Speed Analysis Speed (Run Time) NewMethod->Speed Faster Sensitivity Sensitivity (LOQ) NewMethod->Sensitivity Higher Simplicity Sample Prep Simplicity NewMethod->Simplicity Simpler PublishedMethods Published HPLC & LC-MS/MS Methods Speed->PublishedMethods Slower Sensitivity->PublishedMethods Lower Simplicity->PublishedMethods More Complex

Caption: Key advantages of the new analytical method.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。